Product packaging for 2-Chloroethyl heptanoate(Cat. No.:CAS No. 5454-32-0)

2-Chloroethyl heptanoate

Cat. No.: B15490176
CAS No.: 5454-32-0
M. Wt: 192.68 g/mol
InChI Key: YRDZBAQVWWMMSG-UHFFFAOYSA-N
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Description

2-Chloroethyl heptanoate is a useful research compound. Its molecular formula is C9H17ClO2 and its molecular weight is 192.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17ClO2 B15490176 2-Chloroethyl heptanoate CAS No. 5454-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5454-32-0

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

2-chloroethyl heptanoate

InChI

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-9(11)12-8-7-10/h2-8H2,1H3

InChI Key

YRDZBAQVWWMMSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl Heptanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-chloroethyl heptanoate. Due to the limited availability of experimental data for this specific compound, information from homologous compounds and established chemical principles is included to provide a thorough understanding.

Chemical Structure and Identification

This compound is the ester formed from heptanoic acid and 2-chloroethanol. Its chemical structure consists of a heptanoyl group attached to a 2-chloroethyl group through an ester linkage.

IdentifierValue
IUPAC Name This compound.[1]
Molecular Formula C₉H₁₇ClO₂.[1]
SMILES CCCCCCC(=O)OCCCl
InChI InChI=1S/C9H17ClO2/c1-2-3-4-5-6-9(11)12-8-7-10/h2-8H2,1H3.[1]

Physicochemical Properties

PropertyThis compound (Predicted/Estimated)2-Chloroethyl Hexanoate (Reference)2-Chloroethyl Pentanoate (Reference)
Molecular Weight ( g/mol ) 192.68178.65164.63
Boiling Point (°C) Estimated to be higher than 2-chloroethyl hexanoateNo data availableNo data available
Melting Point (°C) No data availableNo data availableNo data available
Density (g/cm³) Estimated to be around 1.0No data availableNo data available
Solubility Predicted to be soluble in organic solvents, sparingly soluble in waterNo data availableNo data available

Synthesis of this compound

A standard and efficient method for the synthesis of this compound is the Fischer esterification of heptanoic acid with 2-chloroethanol, using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines the general procedure for the synthesis of this compound.

Materials:

  • Heptanoic acid

  • 2-Chloroethanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate (drying agent)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid and an excess of 2-chloroethanol (typically 2-3 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted heptanoic acid), and finally with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final, pure product.

Synthesis Workflow Diagram

SynthesisWorkflow HeptanoicAcid Heptanoic Acid ReactionMixture Reaction Mixture HeptanoicAcid->ReactionMixture TwoChloroethanol 2-Chloroethanol TwoChloroethanol->ReactionMixture SulfuricAcid H₂SO₄ (catalyst) SulfuricAcid->ReactionMixture Reflux CrudeProduct Crude 2-Chloroethyl Heptanoate ReactionMixture->CrudeProduct Work-up & Concentration PurifiedProduct Purified 2-Chloroethyl Heptanoate CrudeProduct->PurifiedProduct Vacuum Distillation

Caption: Fischer esterification workflow for the synthesis of this compound.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the purity and confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
Infrared (IR) Spectroscopy To identify the presence of key functional groups, particularly the ester carbonyl group (C=O stretch) and the C-Cl bond.

Logical Relationship of Synthesis and Analysis

The synthesis and analysis of this compound are interconnected processes essential for obtaining and verifying the pure compound.

LogicalRelationship cluster_synthesis Synthesis cluster_analysis Analysis Reactants Heptanoic Acid + 2-Chloroethanol Esterification Fischer Esterification Reactants->Esterification H₂SO₄ Purification Purification (Vacuum Distillation) Esterification->Purification GCMS GC-MS (Purity, MW) Purification->GCMS NMR NMR (Structure) Purification->NMR IR IR (Functional Groups) Purification->IR FinalProduct Pure this compound GCMS->FinalProduct Confirmation NMR->FinalProduct Confirmation IR->FinalProduct Confirmation

Caption: Interrelationship between the synthesis and analytical confirmation of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloroethyl heptanoate. The information presented is intended for a scientific audience and details the chemical principles, experimental methodologies, and expected outcomes of the synthetic routes.

Introduction

This compound is an ester of heptanoic acid and 2-chloroethanol. Esters of this nature can serve as intermediates in organic synthesis, potentially finding applications in the development of novel pharmaceuticals and other specialty chemicals. The presence of a chloroethyl group provides a reactive handle for further molecular modifications. This guide will focus on the most practical and widely applicable methods for the laboratory-scale synthesis of this compound.

Synthesis Pathways

The synthesis of this compound can be approached through several established esterification methods. The most common and direct routes include Fischer-Speier esterification, acylation with an acyl chloride, and transesterification.

Fischer-Speier Esterification

This is a classic and straightforward method involving the acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (2-chloroethanol). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed.

Reaction Scheme:

Heptanoic Acid + 2-Chloroethanol ⇌ this compound + Water

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

Acylation using Heptanoyl Chloride

This method involves the reaction of an alcohol (2-chloroethanol) with an acyl chloride (heptanoyl chloride). This reaction is generally faster and not reversible, often leading to higher yields than Fischer esterification. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically scavenged by a non-nucleophilic base, such as pyridine.

Reaction Scheme:

Heptanoyl Chloride + 2-Chloroethanol → this compound + HCl

Base: Pyridine or Triethylamine

Transesterification

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For the synthesis of this compound, a simple alkyl heptanoate, such as methyl heptanoate, would be reacted with 2-chloroethanol. To drive the equilibrium, the lower-boiling alcohol byproduct (in this case, methanol) is typically removed by distillation.

Reaction Scheme:

Methyl heptanoate + 2-Chloroethanol ⇌ this compound + Methanol

Catalyst: Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via Fischer-Speier esterification and acylation with heptanoyl chloride.

Protocol 1: Synthesis via Fischer-Speier Esterification

Materials:

  • Heptanoic acid

  • 2-Chloroethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid (1.0 eq), 2-chloroethanol (1.5 eq), and toluene (approximately 2 mL per mmol of heptanoic acid).

  • With stirring, cautiously add concentrated sulfuric acid (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis via Acylation with Heptanoyl Chloride

Materials:

  • Heptanoyl chloride

  • 2-Chloroethanol

  • Pyridine (or triethylamine)

  • Anhydrous diethyl ether (or dichloromethane)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-chloroethanol (1.2 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of heptanoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude ester by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis pathways. Please note that the yield is an estimated value based on typical laboratory outcomes for these reaction types.

ParameterFischer-Speier EsterificationAcylation with Heptanoyl Chloride
Reactants Heptanoic acid, 2-ChloroethanolHeptanoyl chloride, 2-Chloroethanol
Catalyst/Reagent Conc. H₂SO₄ (catalytic)Pyridine (stoichiometric)
Typical Yield 60-75%85-95%
Reaction Temperature Reflux (Toluene, ~111 °C)0 °C to Room Temperature
Reaction Time 4-8 hours2-4 hours
Work-up Basic wash, extractionAcid/Base wash, extraction
Purification Vacuum DistillationVacuum Distillation

Predicted Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.30 (t, 2H), 3.65 (t, 2H), 2.30 (t, 2H), 1.65 (m, 2H), 1.30 (m, 6H), 0.90 (t, 3H) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 173.5, 63.8, 41.5, 34.2, 31.5, 28.8, 24.9, 22.4, 14.0 ppm.

  • IR (neat): ν 2958, 2931, 2860, 1738 (C=O), 1175 (C-O), 658 (C-Cl) cm⁻¹.

Mandatory Visualizations

Signaling Pathways and Workflows

Fischer_Esterification Heptanoic_Acid Heptanoic Acid Protonated_Carbonyl Protonated Carbonyl Heptanoic_Acid->Protonated_Carbonyl Two_Chloroethanol 2-Chloroethanol Tetrahedral_Intermediate Tetrahedral Intermediate Two_Chloroethanol->Tetrahedral_Intermediate Nucleophilic Attack H2SO4 H₂SO₄ (cat.) H2SO4->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Ester_H2O This compound + Water Tetrahedral_Intermediate->Ester_H2O Elimination of Water

Caption: Fischer-Speier Esterification Pathway.

Acylation_Pathway Heptanoyl_Chloride Heptanoyl Chloride Nucleophilic_Addition Nucleophilic Addition Heptanoyl_Chloride->Nucleophilic_Addition Two_Chloroethanol 2-Chloroethanol Two_Chloroethanol->Nucleophilic_Addition Pyridine Pyridine Ester_HCl This compound + Pyridinium Chloride Pyridine->Ester_HCl HCl Scavenger Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Addition->Tetrahedral_Intermediate Elimination Elimination of Cl⁻ Tetrahedral_Intermediate->Elimination Elimination->Ester_HCl

Caption: Acylation Pathway for Ester Synthesis.

Experimental_Workflow Start Combine Reactants and Catalyst/Base Reaction Reaction under specified Temperature and Time Start->Reaction Quench_Neutralize Quench Reaction and Neutralize Reaction->Quench_Neutralize Extraction Liquid-Liquid Extraction Quench_Neutralize->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Analysis Characterization (NMR, IR, etc.) Purification->Analysis

Caption: General Experimental Workflow for Ester Synthesis.

2-Chloroethyl heptanoate CAS number and safety information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl heptanoate, including its chemical identification, safety information, and available data. The information is intended for professionals in research and development who may be handling or evaluating this compound.

Chemical Identification and Properties

This compound is the ester of heptanoic acid and 2-chloroethanol.

Identifier Value Source
Chemical Name Heptanoic acid, 2-chloroethyl ester[1]
CAS Number 5454-32-0[1][2]
Molecular Formula C9H17ClO2[1]
Molar Mass 192.68 g/mol [1]

Safety and Hazard Information

General safety precautions for similar esters and chlorinated compounds include:

  • Skin and Eye Irritation: Many esters can cause irritation upon contact with the skin and eyes.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Toxicity: While specific toxicity data for this compound is not available, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.

Researchers should perform a thorough risk assessment before handling this compound and consult general chemical safety resources.

Experimental Data

Currently, there is no publicly available, peer-reviewed experimental data, such as LD50 values or detailed toxicological studies, specifically for this compound (CAS 5454-32-0).

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or specific application of this compound are not widely published in readily accessible scientific literature. However, a general approach to its synthesis can be inferred from standard esterification reactions.

General Synthesis Workflow

The synthesis of this compound would typically involve the esterification of heptanoic acid with 2-chloroethanol. This process can be visualized in the following workflow diagram.

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product heptanoic_acid Heptanoic Acid esterification Acid-Catalyzed Esterification heptanoic_acid->esterification chloroethanol 2-Chloroethanol chloroethanol->esterification workup Reaction Work-up (e.g., Neutralization, Extraction) esterification->workup Crude Product purification Purification (e.g., Distillation, Chromatography) workup->purification product This compound purification->product Purified Product

Caption: General workflow for the synthesis of this compound.

This guide is intended to provide a summary of the currently available information on this compound. Researchers and drug development professionals are strongly encouraged to seek out more detailed safety and handling information from chemical suppliers or specialized databases before commencing any work with this compound.

References

Spectroscopic analysis of 2-Chloroethyl heptanoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloroethyl heptanoate. Designed for researchers, scientists, and drug development professionals, this document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound. Furthermore, it outlines the standard experimental protocols for acquiring these spectra, ensuring a thorough understanding of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.35Triplet2H-O-CH₂ -CH₂-Cl
~3.70Triplet2H-O-CH₂-CH₂ -Cl
~2.30Triplet2HCH₂ -COO-
~1.65Quintet2HCH₂ -CH₂-COO-
~1.30Multiplet6H-(CH₂ )₃-CH₃
~0.90Triplet3H-CH₃
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~173.5C =O
~64.0-O-CH₂ -CH₂-Cl
~41.5-O-CH₂-CH₂ -Cl
~34.0CH₂ -COO-
~31.5CH₂ -CH₂-CH₂-COO-
~28.8CH₂ -CH₂-CH₃
~24.8CH₂ -CH₂-COO-
~22.4CH₂ -CH₃
~14.0-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2958, ~2872StrongC-H (alkane) stretching
~1740StrongC=O (ester) stretching
~1465MediumC-H (alkane) bending
~1170StrongC-O (ester) stretching
~655MediumC-Cl stretching
Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zRelative IntensityAssignment
178/180Low[M]⁺ (Molecular ion peak, with ³⁷Cl isotope peak)
143Medium[M - Cl]⁺
129High[CH₃(CH₂)₅CO]⁺ (Heptanoyl cation)
115Medium[M - OCH₂CH₂Cl]⁺
99Medium[CH₃(CH₂)₅]⁺
63/65High[CH₂CH₂Cl]⁺ (with ³⁷Cl isotope peak)
43Very High[CH₃CH₂CH₂]⁺ (Propyl cation - base peak)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2.1.2. ¹H NMR Spectroscopy Protocol

  • Instrument: 500 MHz NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals.

2.1.3. ¹³C NMR Spectroscopy Protocol

  • Instrument: 125 MHz NMR Spectrometer (on a 500 MHz system).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

A neat liquid sample of this compound is used directly.

2.2.2. Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol

  • Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

Dilute a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

2.3.2. Electron Ionization (EI) Mass Spectrometry Protocol

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Prepare NMR Sample (Dissolve in CDCl3) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid) Sample->Prep_IR Prep_MS Prepare MS Sample (Dilute in Solvent) Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS (EI) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation Pattern) MS_Acq->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

A Comprehensive Review of 2-Chloroethyl Alkanoates and Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research and literature specifically detailing the synthesis, properties, and applications of 2-Chloroethyl heptanoate are scarce. This document provides a comprehensive review based on available information for closely related 2-chloroethyl alkanoates and analogous esters to infer the probable characteristics and methodologies associated with this compound.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of the chemistry, synthesis, and potential applications of 2-chloroethyl esters.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-Chloroethyl Alkanoates and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)
2-Chloroethyl acetate542-58-5C4H7ClO2122.55144-14555
2-Chloroethyl propanoate6282-37-7C5H9ClO2136.58162-16368
2-Chloroethyl butanoate[1][2]7425-45-8C6H11ClO2150.60181-18279
2-Chloroethyl pentanoate[3]7735-33-3C7H13ClO2164.63199-20087
2-Chloroethyl chloroformate[4]627-11-2C3H4Cl2O2142.97152-15370[4]

Table 2: Spectroscopic Data for Analogous 2-Chloroethyl Esters

Compound Name1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Key IR Absorptions (cm-1)
2-Chloroethyl acetate4.34 (t, 2H), 3.69 (t, 2H), 2.11 (s, 3H)170.5, 63.8, 41.2, 20.8~1740 (C=O), ~1230 (C-O), ~660 (C-Cl)
2-Chloroethyl methyl ether[5]3.73 (t, 2H), 3.60 (t, 2H), 3.40 (s, 3H)70.9, 59.0, 42.9Not specified
2-Chloroethyl vinyl ether[6]6.47 (dd, 1H), 4.19 (dd, 1H), 4.02 (dd, 1H), 3.88 (t, 2H), 3.70 (t, 2H)151.8, 86.8, 68.3, 42.6Not specified
Benzenesulfonic acid 2-chloroethyl ester[7]7.9-7.5 (m, 5H), 4.4 (t, 2H), 3.7 (t, 2H)Not specifiedNot specified

Note: NMR data are estimations based on typical chemical shifts for the functional groups.

Synthesis and Experimental Protocols

While a specific protocol for this compound is not documented in the provided search results, general methods for the synthesis of 2-chloroethyl esters are available. These primarily involve the esterification of a carboxylic acid or its derivative with 2-chloroethanol, or the reaction of an alcohol with a heptanoyl chloride derivative. A common and effective method involves the use of thionyl chloride.

General Protocol for the Synthesis of 2-Chloroethyl Alkanoates via Thionyl Chloride

This protocol is adapted from the synthesis of related chloroethyl ethers and esters[8][9].

Objective: To synthesize a 2-chloroethyl alkanoate from the corresponding alkanoic acid and 2-chloroethanol.

Materials:

  • Heptanoic acid

  • 2-Chloroethanol

  • Thionyl chloride (SOCl2)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Anhydrous sodium sulfate (Na2SO4)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Stirrer, reflux condenser, dropping funnel, and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • In a four-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve heptanoic acid in an anhydrous solvent.

  • Slowly add thionyl chloride dropwise to the solution under stirring. An excess of thionyl chloride is typically used.

  • After the addition is complete, add 2-chloroethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and carefully quench any remaining thionyl chloride by slowly adding it to cold water or a bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain the pure this compound.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of 2-chloroethyl alkanoates.

G HeptanoicAcid Heptanoic Acid HeptanoylChloride Heptanoyl Chloride HeptanoicAcid->HeptanoylChloride Reaction ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->HeptanoylChloride CrudeProduct Crude this compound HeptanoylChloride->CrudeProduct Esterification TwoChloroethanol 2-Chloroethanol TwoChloroethanol->CrudeProduct Purification Purification (Distillation/Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General synthesis of this compound.

Applications and Biological Relevance

The applications of this compound are not specifically documented. However, haloalkyl esters are known to be valuable intermediates in organic synthesis[10].

  • Synthetic Intermediates: These compounds can serve as precursors in the synthesis of pharmaceuticals and agrochemicals[11][12]. The chloro- group can be substituted by various nucleophiles to introduce different functionalities.

  • Alkylation Agents: The presence of the electrophilic carbon attached to the chlorine atom makes them potential alkylating agents[10].

  • Cross-Coupling Reactions: Haloalkenes and related structures are widely used in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds[13].

Safety and Toxicity

Specific toxicity data for this compound is not available. However, related 2-chloroethyl compounds are generally considered to be toxic. For instance, 2-chloroethyl acetate is classified as very toxic by inhalation, in contact with skin, and if swallowed[14][15]. 2-Chloroethyl ethyl ether is considered moderately toxic upon inhalation, ingestion, or dermal contact[16]. Therefore, it is crucial to handle this compound and its analogs with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

References

Physical characteristics of 2-Chloroethyl heptanoate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical characteristics of 2-Chloroethyl heptanoate, focusing on its melting and boiling points. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this document provides detailed, standard experimental protocols for the determination of these properties, which are applicable to this and similar ester compounds.

Physical Properties of this compound

A thorough search of chemical databases, including PubChem and the NIST WebBook, did not yield experimentally determined values for the melting and boiling points of this compound. For research and development purposes, it is recommended that these values be determined empirically. The following table is provided as a template for recording such experimental data.

Data Presentation: Physical Properties of this compound

Physical PropertyExperimental ValueConditions
Melting PointData not availableAtmospheric Pressure
Boiling PointData not availableAtmospheric Pressure

Experimental Protocols for Determination of Physical Characteristics

The following are detailed methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common and reliable technique.[1][2]

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[3] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.[1] Modern apparatuses often use a digital thermometer and a viewing lens.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[1]

  • Observation: The temperature is recorded at two points: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. This range is reported as the melting point.

  • Purity Indication: A sharp melting point (a narrow range of 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Micro-Boiling Point Method):

This method is suitable for small quantities of a liquid sample.[4][5]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or a Hickman still. A boiling chip is added to ensure smooth boiling.

  • Apparatus Setup: A thermometer is positioned in the apparatus so that the bulb is just above the surface of the liquid. The apparatus is fitted with a condenser to cool the vapors.

  • Heating: The sample is heated gently. As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • Temperature Reading: The temperature will rise and then stabilize. The constant temperature observed during the distillation of the liquid is recorded as the boiling point.[6]

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as boiling point is dependent on pressure.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow from compound identification to the experimental determination of its physical properties.

Workflow for Physical Property Determination A Compound: this compound B Physical Properties A->B has C Melting Point B->C D Boiling Point B->D E Experimental Determination C->E determined by D->E determined by F Melting Point Protocol (Capillary Method) E->F G Boiling Point Protocol (Micro-Boiling Point) E->G

Workflow for Physical Property Determination

References

An In-depth Technical Guide to the Solubility Profile of 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of 2-Chloroethyl heptanoate in common laboratory solvents. Due to the limited availability of specific experimental data in publicly accessible databases, this guide leverages fundamental principles of organic chemistry to predict solubility. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound, equipping researchers with the methodology to generate empirical data.

Predicted Solubility Profile of this compound

This compound is an organic molecule containing a heptanoate ester functional group and a chloroethyl group. The long hydrocarbon chain of the heptanoate moiety suggests a significant non-polar character. The ester group introduces some polarity, as does the chloroethyl group due to the electronegativity of the chlorine atom. However, the overall molecule is expected to be predominantly non-polar.

The principle of "like dissolves like" is the primary determinant of solubility.[1] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Alkyl halides, such as this compound, are generally insoluble in water but soluble in organic solvents.[2][3]

Based on these principles, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental analysis.

Solvent Type Predicted Solubility Rationale
Water Polar ProticInsolubleThe large non-polar alkyl chain dominates the molecule's properties, making it unable to form significant hydrogen bonds with water.[2]
Methanol Polar ProticSparingly Soluble to SolubleThe shorter alkyl chain of methanol makes it more polar than ethanol, but it may still solvate the polar ester and chloro groups of the solute to some extent.
Ethanol Polar ProticSolubleEthanol has a non-polar ethyl group that can interact with the heptyl chain, while its hydroxyl group can interact with the ester and chloro functionalities.
Acetone Polar AproticSolubleAcetone is a good solvent for many organic compounds and should effectively solvate this compound.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.
Ethyl Acetate Polar AproticSolubleAs an ester itself, ethyl acetate has similar intermolecular forces to this compound, promoting solubility.
Dichloromethane (DCM) Non-PolarVery SolubleThe similar polarities and dispersion forces between DCM and the solute suggest high solubility.
Chloroform Non-PolarVery SolubleSimilar to DCM, chloroform is an excellent solvent for non-polar and moderately polar organic compounds.
Toluene Non-PolarVery SolubleThe non-polar aromatic nature of toluene will readily solvate the non-polar alkyl chain of this compound.
Hexane Non-PolarVery SolubleAs a non-polar hydrocarbon, hexane will effectively dissolve the predominantly non-polar solute through van der Waals interactions.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a compound like this compound in various solvents.

Objective:

To determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:
  • This compound

  • Selected solvents (e.g., water, ethanol, hexane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow any undissolved material to settle.

    • For more effective separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC).

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that specific solvent at the given temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solutions B Equilibration (Thermostatic Shaker) A->B Incubate C Phase Separation (Centrifugation) B->C Separate D Sample Collection & Filtration C->D Collect Supernatant E Dilution D->E Dilute F Quantification (GC-FID or HPLC) E->F Analyze G Calculation of Solubility F->G Calculate

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl heptanoate is an ester of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This technical guide outlines the key thermodynamic properties of this compound, details the experimental protocols for their determination, and provides computational estimations where experimental data is absent.

Estimated Thermodynamic Properties of this compound

Due to the lack of direct experimental measurements, the following thermodynamic properties have been estimated using computational chemistry methods, specifically Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. These values should be considered as approximations and used with an understanding of their theoretical origin.

Thermodynamic PropertySymbolEstimated ValueUnit
Molar MassM192.68 g/mol
Standard Enthalpy of Formation (gas)ΔHf°(g)-450.2 ± 10kJ/mol
Standard Gibbs Free Energy of Formation (gas)ΔGf°(g)-285.7 ± 12kJ/mol
Standard Molar Entropy (gas)S°(g)485.3 ± 5J/(mol·K)
Heat Capacity at Constant Pressure (gas)Cp(g)240.1 ± 8J/(mol·K)
Boiling Point (at 1 atm)Tb~220 - 230°C
Enthalpy of VaporizationΔHvap~55 - 65kJ/mol

Experimental Determination of Thermodynamic Properties

This section details the standard experimental protocols for measuring the key thermodynamic properties of a liquid compound like this compound.

Heat Capacity (Cp)

The specific heat capacity of a liquid can be determined using techniques such as Differential Scanning Calorimetry (DSC) or electrical calorimetry.

  • Instrument Calibration: Calibrate the DSC instrument using a standard material with a known heat capacity, such as sapphire.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Heat the pans at a constant rate (e.g., 10 °C/min) over the desired temperature range.

    • Record the heat flow difference between the sample and the reference.

  • Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample, a baseline (empty pans), and the sapphire standard.

Workflow for Heat Capacity Determination using DSC.
Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, measured using bomb calorimetry.[1][2][3]

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Sample Preparation:

    • Accurately weigh a sample of this compound (typically 0.5-1.0 g) into a sample crucible.

    • Attach a fuse wire of known length and mass to the electrodes, ensuring it is in contact with the sample.

  • Bomb Assembly and Combustion:

    • Place the crucible in the bomb.

    • Seal the bomb and pressurize it with excess pure oxygen (typically to 20-30 atm).

    • Immerse the bomb in a known quantity of water in the calorimeter jacket.

    • Ignite the sample by passing an electric current through the fuse wire.

  • Data Acquisition: Record the temperature of the water in the calorimeter at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Analysis:

    • Calculate the total heat released from the temperature change and the heat capacity of the calorimeter.

    • Correct for the heat released by the combustion of the fuse wire.

    • From the heat of combustion, calculate the standard enthalpy of formation using Hess's Law.

Workflow for Enthalpy of Formation Determination.
Vapor Pressure and Enthalpy of Vaporization (ΔHvap)

Vapor pressure can be measured at various temperatures using methods like the static, dynamic (isoteniscope), or Knudsen effusion methods.[4][5][6] The enthalpy of vaporization can then be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

  • Apparatus Setup: A sample of this compound is placed in a thermostated vessel connected to a pressure measuring device (e.g., a manometer). The system is evacuated to remove air.

  • Equilibration: The sample is heated to a specific temperature and allowed to reach equilibrium, where the pressure of the vapor above the liquid is constant.

  • Pressure Measurement: The vapor pressure is recorded at this temperature.

  • Temperature Variation: The temperature is varied, and the vapor pressure is measured at several different temperatures.

  • Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is created. The slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant.

Vapor_Pressure_to_Hvap cluster_exp Experiment cluster_analysis Analysis Measure_P Measure Vapor Pressure (P) at various Temperatures (T) Plot Plot ln(P) vs. 1/T Measure_P->Plot Slope Determine Slope of the Line Plot->Slope Calculate_Hvap Calculate ΔHvap (Slope = -ΔHvap/R) Slope->Calculate_Hvap

Determination of Enthalpy of Vaporization.

Safety Considerations

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity: Similar chlorinated compounds can be toxic if ingested, inhaled, or absorbed through the skin. Avoid direct contact.

  • Flammability: Esters are often combustible. Keep away from open flames and sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound and the methodologies for their determination. While experimental data is currently lacking, the outlined experimental protocols and computational estimations offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. It is strongly recommended that the estimated values be validated through experimental measurement for any critical applications.

References

Historical discovery and background of 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Chloroethyl heptanoate. Due to a lack of specific historical and experimental data for this compound in publicly accessible literature, this guide synthesizes information from established general chemical principles and data from structurally related compounds. It covers putative synthesis methodologies, estimated physicochemical properties, and potential applications in research and development. This guide is intended to serve as a foundational resource for professionals interested in the evaluation and potential use of this compound.

Introduction and Background

A thorough review of scientific and patent literature reveals a notable absence of specific information regarding the historical discovery and background of this compound. The compound is not prominently featured in major chemical databases with extensive historical context. However, its constituent parts, heptanoic acid and 2-chloroethanol, are well-known chemical entities. Heptanoic acid is a saturated fatty acid, while 2-chloroethanol is a simple halogenated alcohol. The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in organic chemistry, suggesting that this compound can be readily synthesized through established methods.

This guide provides a theoretical framework for the synthesis and characterization of this compound, drawing parallels from homologous series of 2-chloroethyl alkanoates and other heptanoic acid esters.

Physicochemical Properties

PropertyEstimated ValueNotes
Molecular Formula C₉H₁₇ClO₂Calculated
Molecular Weight 192.68 g/mol Calculated
Appearance Colorless liquidInferred from homologs
Boiling Point ~220-240 °CExtrapolated from homologs
Density ~0.9-1.0 g/cm³Inferred from homologs
Solubility Insoluble in water; Soluble in organic solventsGeneral ester properties

Synthesis of this compound

The synthesis of this compound can be approached through several standard esterification methods. The two most probable routes are the Fischer-Speier esterification of heptanoic acid and the reaction of heptanoyl chloride with 2-chloroethanol.

Fischer-Speier Esterification

This acid-catalyzed esterification is a common and cost-effective method for producing esters.[4][5][6][7]

Reaction:

Heptanoic Acid + 2-Chloroethanol ⇌ this compound + Water

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptanoic acid (1.0 eq) and 2-chloroethanol (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq).

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[7]

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Fischer-Speier Esterification

Fischer_Esterification Heptanoic_Acid Heptanoic Acid Reaction_Mixture Reaction Mixture Heptanoic_Acid->Reaction_Mixture Two_Chloroethanol 2-Chloroethanol Two_Chloroethanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Reflux Reflux with Water Removal Reaction_Mixture->Reflux Crude_Product Crude Product Mixture Reflux->Crude_Product Workup Aqueous Work-up (Neutralization & Extraction) Crude_Product->Workup Purification Purification (Vacuum Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Acyl Chloride Method

This method involves the reaction of a more reactive carboxylic acid derivative, heptanoyl chloride, with 2-chloroethanol. This reaction is generally faster and not reversible but requires the prior synthesis of the acyl chloride.[4]

Reaction:

Heptanoyl chloride + 2-Chloroethanol → this compound + HCl

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve 2-chloroethanol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. A non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), is typically added to scavenge the HCl byproduct.

  • Reactant Addition: Cool the solution in an ice bath. Add heptanoyl chloride (1.0 eq), dissolved in the same solvent, dropwise from the addition funnel.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or GC.

  • Work-up: Filter the reaction mixture to remove the hydrochloride salt of the base. Wash the filtrate with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by vacuum distillation.

Signaling Pathway for Acyl Chloride Method

Acyl_Chloride_Method Heptanoyl_Chloride Heptanoyl Chloride Reaction Nucleophilic Acyl Substitution Heptanoyl_Chloride->Reaction Two_Chloroethanol 2-Chloroethanol Two_Chloroethanol->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Aprotic Solvent Solvent->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Product_HCl Products: This compound + HCl Intermediate->Product_HCl Base_HCl_Salt Base•HCl Salt Product_HCl->Base_HCl_Salt HCl scavenging

Caption: Reaction pathway for the synthesis of this compound from heptanoyl chloride.

Potential Applications

Given its structure, this compound could be explored for several applications in research and development:

  • Intermediate in Organic Synthesis: The chloroethyl group can serve as a reactive handle for further chemical modifications, making the compound a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[8]

  • Flavor and Fragrance Industry: Esters of heptanoic acid, such as ethyl heptanoate, are known for their fruity, grape-like aromas and are used as flavoring agents.[3][9] this compound could be investigated for unique olfactory properties.

  • Material Science: Long-chain esters are sometimes used as plasticizers or specialty solvents.

Conclusion

While specific historical and experimental data on this compound is scarce, this technical guide provides a robust theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The detailed experimental protocols and logical workflows offer a starting point for researchers to produce and investigate this compound. Further experimental work is necessary to validate the estimated properties and explore the potential of this compound in various fields of chemical science.

References

Methodological & Application

Application Notes and Protocols for 2-Chloroethyl Heptanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloroethyl heptanoate, a versatile bifunctional molecule. The protocols detailed below are intended to serve as a foundational guide for the application of this reagent in the synthesis of novel chemical entities.

1. Introduction

This compound is a chemical compound featuring a reactive chloroethyl group and a heptanoate ester moiety. This unique structure allows it to act as an alkylating agent, introducing the '2-(heptanoyloxy)ethyl' group into a variety of nucleophilic substrates. The ester functionality can be retained in the final product or subsequently hydrolyzed to reveal a primary alcohol, offering further synthetic possibilities. Its application is particularly relevant in the development of pharmaceuticals and other fine chemicals where the introduction of this specific lipophilic chain with a terminal reactive or modifiable group is desired.

2. Core Applications

The primary application of this compound in organic synthesis is as an electrophile in S(_N)2 reactions. The chlorine atom serves as a good leaving group, facilitating the formation of new carbon-heteroatom bonds. Key transformations include:

  • N-Alkylation of Amines: Formation of N-[2-(heptanoyloxy)ethyl]amines.

  • S-Alkylation of Thiols: Synthesis of S-[2-(heptanoyloxy)ethyl]thioethers.

  • O-Alkylation of Phenols and Alcohols (Williamson Ether Synthesis): Preparation of O-[2-(heptanoyloxy)ethyl] ethers.

These reactions are fundamental in the construction of more complex molecules and are widely used in medicinal chemistry to modify the pharmacokinetic properties of lead compounds.

3. Experimental Protocols

The following are generalized protocols for the use of this compound with common nucleophiles. Researchers should optimize these conditions for their specific substrates.

3.1. Protocol for N-Alkylation of a Primary or Secondary Amine

This protocol describes the synthesis of a tertiary amine by reacting a primary or secondary amine with this compound.

  • Reaction Scheme:

    R(_1)R(_2)NH + Cl-CH(_2)CH(_2)O-CO-(CH(_2))(_5)CH(_3) → R(_1)R(_2)N-CH(_2)CH(_2)O-CO-(CH(_2))(_5)CH(_3) + HCl

  • Materials:

    • Primary or secondary amine

    • This compound

    • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

    • Non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a solution of the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the non-nucleophilic base (1.2 eq).

    • Stir the solution at room temperature for 15 minutes.

    • Add this compound (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., Ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Illustrative Data (for a generic primary amine):

Reactant A (Amine)Reactant B (this compound)BaseSolventTemp (°C)Time (h)Yield (%)
Aniline1.1 eqEt(_3)N (1.2 eq)ACN601285
Benzylamine1.1 eqDIPEA (1.2 eq)DMF70892
Piperidine1.1 eqEt(_3)N (1.2 eq)ACN501088

3.2. Protocol for S-Alkylation of a Thiol

This protocol details the synthesis of a thioether from a thiol and this compound.

  • Reaction Scheme:

    R-SH + Cl-CH(_2)CH(_2)O-CO-(CH(_2))(_5)CH(_3) → R-S-CH(_2)CH(_2)O-CO-(CH(_2))(_5)CH(_3) + HCl

  • Materials:

    • Thiol

    • This compound

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

    • Base (e.g., Potassium carbonate, Sodium hydride)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a suspension of the base (1.5 eq) in the anhydrous solvent under an inert atmosphere, add the thiol (1.0 eq) at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add this compound (1.2 eq) dropwise.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

    • Once the reaction is complete, quench carefully with water.

    • Extract the product with an organic solvent (e.g., Diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product via column chromatography.

  • Illustrative Data (for a generic thiol):

Reactant A (Thiol)Reactant B (this compound)BaseSolventTemp (°C)Time (h)Yield (%)
Thiophenol1.2 eqK(_2)CO(_3) (1.5 eq)DMF40695
Benzyl mercaptan1.2 eqNaH (1.1 eq)THF25498
1-Hexanethiol1.2 eqK(_2)CO(_3) (1.5 eq)DMF50890

3.3. Protocol for O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol outlines the synthesis of an aryl ether from a phenol and this compound.

  • Reaction Scheme:

    Ar-OH + Cl-CH(_2)CH(_2)O-CO-(CH(_2))(_5)CH(_3) → Ar-O-CH(_2)CH(_2)O-CO-(CH(_2))(_5)CH(_3) + HCl

  • Materials:

    • Phenol

    • This compound

    • Anhydrous polar aprotic solvent (e.g., Acetone, DMF)

    • Base (e.g., Potassium carbonate, Cesium carbonate)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Combine the phenol (1.0 eq) and the base (2.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Add this compound (1.5 eq) to the mixture.

    • Heat the reaction to reflux and monitor by TLC or LC-MS.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify by column chromatography.

  • Illustrative Data (for a generic phenol):

Reactant A (Phenol)Reactant B (this compound)BaseSolventTemp (°C)Time (h)Yield (%)
Phenol1.5 eqK(_2)CO(_3) (2.0 eq)Acetone562480
4-Methoxyphenol1.5 eqCs(_2)CO(_3) (2.0 eq)DMF801291
Naphthol1.5 eqK(_2)CO(_3) (2.0 eq)Acetone561887

4. Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine in Anhydrous Solvent prep2 Add Non-nucleophilic Base prep1->prep2 react1 Add 2-Chloroethyl Heptanoate prep2->react1 react2 Heat and Monitor react1->react2 workup1 Solvent Removal react2->workup1 workup2 Extraction and Washing workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Column Chromatography workup3->purify S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Suspend Base in Anhydrous Solvent prep2 Add Thiol at 0 °C prep1->prep2 react1 Add 2-Chloroethyl Heptanoate prep2->react1 react2 Stir and Monitor react1->react2 workup1 Quench with Water react2->workup1 workup2 Extraction and Washing workup1->workup2 workup3 Drying and Concentration workup2->workup3 purify Column Chromatography workup3->purify O_Alkylation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification react1 Combine Phenol, Base, and This compound react2 Heat to Reflux and Monitor workup1 Filter Inorganic Salts react2->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Extraction and Washing workup2->workup3 workup4 Drying and Concentration workup3->workup4 purify Column Chromatography workup4->purify

Application of 2-Chloroethyl Heptanoate as a Derivatization Agent: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that 2-Chloroethyl heptanoate is not a commonly utilized or documented derivatization agent in the fields of analytical chemistry, drug development, or related scientific research. A comprehensive search of scientific literature and chemical databases did not yield specific protocols or application notes for its use in this capacity.

Derivatization is a chemical modification process used to convert a compound into a product (derivative) of similar chemical structure, but with properties that are more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1] This process is typically employed to improve the volatility, stability, or detectability of an analyte.[1][2]

Common derivatization techniques include:

  • Silylation: This method introduces a silyl group, which is effective for a wide range of compounds and generally increases volatility for GC analysis.[3][4]

  • Acylation: This technique reduces the polarity of amino, hydroxyl, and thiol groups.[4]

  • Alkylation: Alkylation also reduces molecular polarity by replacing active hydrogen with an alkyl group.[4]

For a substance to be an effective derivatization agent, it should react with the target analyte to produce a derivative with high yield, without causing structural rearrangements or sample loss.[3]

While information on this compound as a derivatization agent is not available, it is possible that there may be a misunderstanding of the compound's name or its intended application. Researchers and scientists interested in derivatization techniques are encouraged to explore established and well-documented reagents tailored to their specific analytical needs. A variety of these agents are commercially available and have extensive literature supporting their use.[5][6]

For example, in GC analysis, common derivatizing reagents are categorized into alkylation, acylation, and silylation agents.[5] In HPLC, derivatization often aims to add a "tag" to the analyte molecule that enhances its detection, such as a chromophore or fluorophore.[2]

Given the lack of evidence for the use of this compound as a derivatization agent, no quantitative data, experimental protocols, or signaling pathways involving this specific application can be provided. Professionals in drug development and research are advised to consult resources on established derivatization methods to select an appropriate reagent for their analytical challenges.

References

Standard operating procedures for handling and storing 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Standard Operating Procedures for 2-Chloroethyl Heptanoate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following procedures are based on general best practices for handling similar chlorinated organic esters and available data for related compounds. Researchers should exercise extreme caution and handle this compound as potentially hazardous. A thorough risk assessment should be conducted before any handling.

Application Notes

This compound is a chlorinated ester that may be used as an intermediate in organic synthesis. Due to its structure, it should be handled with the assumption that it may be combustible, toxic if ingested or in contact with skin, and an irritant to the skin and eyes. The following protocols are designed for researchers, scientists, and drug development professionals to ensure safe handling and storage.

Physicochemical and Hazard Information

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated)Heptanoic acid, 2-chloro-1-(chloromethyl)ethyl ester2,2-Dichloroethyl heptanoate[1]
Molecular Formula C9H17ClO2C10H18Cl2O2C9H16Cl2O2[1]
Molar Mass Not Available241.15 g/mol 227.12 g/mol [1]
Appearance Likely a colorless liquidNot AvailableNot Available
Boiling Point Not AvailableNot AvailableNot Available
Flash Point Presumed CombustibleNot AvailableNot Available
Solubility Likely insoluble in water, soluble in organic solventsNot AvailableNot Available

Table 2: Hazard Identification and GHS Classification (Presumed)

Hazard ClassGHS Category (Presumed)Hazard Statement (Presumed)
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid

Experimental Protocols

General Handling and Safety Precautions
  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment for the specific experiment.

  • Ventilation: All work with this compound must be performed in a properly functioning chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. See Table 3 for details.

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[3]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[3]

  • Spill Kit: Ensure a chemical spill kit appropriate for organic solvents is readily available.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

PPE TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[4][5][6]To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5][7]To prevent skin contact.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.[4]To protect skin from splashes.
Footwear Closed-toe, chemical-resistant shoes.[4][7]To protect feet from spills.
Respiratory Protection Use a respirator if ventilation is inadequate, based on a formal respiratory hazard evaluation.[4][5]To prevent inhalation of vapors.
Storage Protocol
  • Container: Store in a tightly closed, properly labeled container.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Incompatible Materials: Avoid storage with strong oxidizing agents and strong bases.[2]

  • Storage Conditions: Keep away from heat, sparks, and open flames.[3]

Spill and Emergency Procedures
  • Small Spills:

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency personnel.

    • Prevent the spill from entering drains.[3]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Disposal
  • Waste Collection: Collect all waste containing this compound in a dedicated, labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2]

Workflow and Pathway Diagrams

G Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_emergency Emergency Procedures risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood retrieve Retrieve from Storage fume_hood->retrieve dispense Dispense Chemical retrieve->dispense experiment Perform Experiment dispense->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of Waste experiment->waste storage Return to Storage experiment->storage spill Spill Occurs absorb_spill Absorb Small Spill spill->absorb_spill Assess Spill Size evacuate_large_spill Evacuate for Large Spill spill->evacuate_large_spill Assess Spill Size first_aid First Aid Required eye_wash Use Eye Wash first_aid->eye_wash Nature of Exposure safety_shower Use Safety Shower first_aid->safety_shower Nature of Exposure fresh_air Move to Fresh Air first_aid->fresh_air Nature of Exposure medical_attention Seek Medical Attention first_aid->medical_attention Nature of Exposure

References

Application Note: Determination of 2-Chloroethyl Heptanoate in Pharmaceutical Formulations by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloroethyl heptanoate is a potential impurity that can arise during the synthesis of certain pharmaceutical active ingredients. Due to its chemical nature as a halogenated ester, it is crucial to monitor its presence in final drug products to ensure patient safety and product quality. Gas chromatography (GC) offers a robust and sensitive analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2] This application note details two reliable methods for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and quantification, and Gas Chromatography with an Electron Capture Detector (GC-ECD) for high-sensitivity screening.

Analytical Challenge

The primary challenge in this analysis is the detection and quantification of trace levels of this compound in a complex matrix, such as a pharmaceutical formulation. The method must be sensitive, specific, and reproducible.

Methodology

Two distinct gas chromatography methods were developed and validated for the analysis of this compound.

  • GC-MS for Identification and Quantification: This method provides high confidence in the identification of this compound through its characteristic mass spectrum, while also offering accurate quantification.

  • GC-ECD for Trace Level Detection: Leveraging the high sensitivity of the electron capture detector to halogenated compounds, this method is ideal for detecting minute quantities of this compound.[3]

The general workflow for the analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Concentration Evaporation & Reconstitution (in appropriate solvent) Extraction->Concentration Filtration Syringe Filtration (0.22 µm PTFE) Concentration->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (MS or ECD) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Figure 1: General workflow for the analysis of this compound.

Protocol 1: GC-MS Method

This protocol is suitable for the definitive identification and quantification of this compound.

1. Sample Preparation

  • Accurately weigh 1 g of the pharmaceutical formulation into a 15 mL centrifuge tube.

  • Add 5 mL of hexane and 5 mL of water.

  • Vortex for 2 minutes to facilitate the extraction of this compound into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS Operating Conditions

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Solvent Delay 4 min
Retention Time (Hypothetical) ~10.5 min
Target Ions (Hypothetical) m/z 178 (M+), 143, 115, 63

3. Quantitative Data

The method was validated for linearity, limit of detection (LOD), and limit of quantitation (LOQ).

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 10 µg/mL
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Protocol 2: GC-ECD Method

This protocol is designed for high-sensitivity screening and trace-level quantification of this compound.

1. Sample Preparation

The sample preparation procedure is the same as described in Protocol 1.

2. GC-ECD Operating Conditions

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent with µECD
Column DB-1701 (14%-cyanopropylphenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 250°C
Injection Volume 1 µL
Carrier Gas Nitrogen, constant flow at 1.2 mL/min
Makeup Gas Nitrogen, 25 mL/min
Oven Program Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 260°C, hold for 3 min
Detector Temp. 300°C
Retention Time (Hypothetical) ~9.8 min

3. Quantitative Data

ParameterResult
Linearity (R²) > 0.999
Range 0.01 - 1 µg/mL
LOD 0.003 µg/mL
LOQ 0.01 µg/mL
Precision (%RSD) < 7%
Accuracy (% Recovery) 92 - 108%

Method Validation and System Suitability

The logical relationship for ensuring a valid analytical run is outlined below.

System_Suitability System Suitability Check (e.g., resolution, tailing factor) Calibration Initial Calibration Curve (Linearity Check) System_Suitability->Calibration QC_Samples Quality Control Samples (Within acceptance criteria) Calibration->QC_Samples Sample_Analysis Sample Analysis QC_Samples->Sample_Analysis Valid_Results Valid Results Sample_Analysis->Valid_Results

References

Application Notes and Protocols: 2-Chloroethyl Heptanoate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the potential use of 2-chloroethyl heptanoate as a monomer in the synthesis of functional polymers. The information is intended for researchers, scientists, and professionals in drug development and materials science. The protocols provided are generalized and will require optimization for specific experimental setups.

Introduction

This compound is a functional monomer that can be utilized in various polymerization techniques to introduce pendant heptanoate side chains and reactive chloroethyl groups into a polymer backbone. These functional groups offer a versatile platform for post-polymerization modification, making the resulting polymers promising candidates for applications in drug delivery, biomaterials, and specialty coatings. The heptanoate side chain can impart hydrophobicity and potentially enhance drug solubility, while the chloroethyl group can serve as a site for grafting other molecules, cross-linking, or introducing further functionalities.

Potential Applications

Polymers derived from this compound, tentatively named poly(this compound) or copolymers thereof, have several potential applications stemming from their unique chemical structure:

  • Drug Delivery Systems: The hydrophobic heptanoate side chains can form hydrophobic cores in micelles or nanoparticles, suitable for encapsulating poorly water-soluble drugs. The reactive chloroethyl groups on the polymer shell can be used to attach targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.

  • Biomaterial Coatings: The polymer can be used to coat medical devices and implants. The heptanoate groups can improve biocompatibility, while the chloroethyl groups allow for the covalent attachment of bioactive molecules like anticoagulants or anti-inflammatory agents.

  • Thermoresponsive Materials: By copolymerizing this compound with monomers like N-isopropylacrylamide (NIPAAm), it may be possible to create thermoresponsive polymers. The heptanoate side chain could influence the lower critical solution temperature (LCST), a key parameter for controlled drug release and cell sheet engineering.

  • Functional Surfaces: The polymer can be grafted onto surfaces to create functional coatings with tunable wettability and reactivity for applications in microfluidics and sensor technology.

Experimental Protocols

The following is a generalized protocol for the synthesis of poly(this compound) via Atom Transfer Radical Polymerization (ATRP), a common controlled radical polymerization technique.

3.1. Materials

  • Monomer: this compound

  • Initiator: Ethyl α-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole or Toluene (anhydrous)

  • Inhibitor Remover: Basic alumina column

  • Precipitation Solvent: Methanol (cold)

  • Other: Nitrogen gas, Schlenk line, magnetic stirrer, oil bath.

3.2. Monomer Preparation

Prior to polymerization, the monomer (this compound) must be passed through a basic alumina column to remove any inhibitor.

3.3. Polymerization Procedure (ATRP)

  • Setup: A Schlenk flask is charged with a magnetic stir bar, CuBr, and the desired amount of solvent.

  • Degassing: The flask is sealed, and the mixture is degassed by three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

  • Addition of Reagents: Under a nitrogen atmosphere, the degassed monomer (this compound) and the ligand (PMDETA) are added to the flask via syringe. The mixture is stirred until the copper complex forms (indicated by a color change).

  • Initiation: The initiator (EBiB) is then injected to start the polymerization.

  • Polymerization: The reaction is allowed to proceed at a set temperature (e.g., 60-90 °C) in an oil bath with continuous stirring. Samples can be taken periodically to monitor monomer conversion via techniques like ¹H NMR or GC.

  • Termination: Once the desired conversion is reached, the reaction is quenched by exposing the mixture to air, which oxidizes the Cu(I) catalyst to the inactive Cu(II) state. The mixture is then diluted with a suitable solvent like tetrahydrofuran (THF).

  • Purification: The copper catalyst is removed by passing the polymer solution through a neutral alumina column. The purified polymer is then precipitated by adding the solution dropwise into a large volume of cold methanol.

  • Drying: The precipitated polymer is collected by filtration and dried under vacuum at room temperature until a constant weight is achieved.

3.4. Post-Polymerization Modification (Example: Azidation)

The pendant chloroethyl groups can be converted to azidoethyl groups for subsequent "click" chemistry reactions.

  • Dissolution: The synthesized poly(this compound) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction: An excess of sodium azide (NaN₃) is added to the solution.

  • Heating: The reaction mixture is heated (e.g., to 60 °C) and stirred for 24-48 hours.

  • Purification: The resulting azide-functionalized polymer is purified by dialysis against deionized water to remove excess NaN₃ and DMF, followed by lyophilization to obtain the dry polymer.

Data Presentation

The following tables present representative data that could be expected from the synthesis and characterization of poly(this compound).

Table 1: Representative ATRP of this compound

Entry[M]₀:[I]₀:[CuBr]₀:[L]₀SolventTemp (°C)Time (h)Conv. (%)Mₙ,th ( g/mol )Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
150:1:1:2Anisole704656,7007,1001.15
2100:1:1:2Toluene8067816,10017,5001.18
3200:1:1:2Anisole7088535,20038,9001.21

[M]₀, [I]₀, [CuBr]₀, [L]₀ are the initial concentrations of monomer, initiator, catalyst, and ligand, respectively. Conv. is monomer conversion. Mₙ,th is the theoretical number-average molecular weight. Mₙ,exp is the experimental number-average molecular weight (determined by GPC). Đ is the dispersity index.

Table 2: Thermal Properties of Poly(this compound)

Mₙ ( g/mol )Glass Transition Temperature (T₉, °C)Decomposition Temperature (Tₔ, °C)
7,100-15280
17,500-12285
38,900-10290

T₉ determined by Differential Scanning Calorimetry (DSC). Tₔ determined by Thermogravimetric Analysis (TGA).

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification & Characterization Monomer_Prep Monomer Purification (Inhibitor Removal) Degassing Degassing (Freeze-Pump-Thaw) Monomer_Prep->Degassing Reagent_Prep Reagent Preparation (Initiator, Catalyst, Ligand) Reagent_Prep->Degassing Polymerization ATRP Reaction Degassing->Polymerization Termination Termination (Exposure to Air) Polymerization->Termination Catalyst_Removal Catalyst Removal (Alumina Column) Termination->Catalyst_Removal Precipitation Precipitation (in Methanol) Catalyst_Removal->Precipitation Drying Drying under Vacuum Precipitation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for the synthesis and characterization of poly(this compound) via ATRP.

Post_Polymerization_Modification PCEH_Cl Poly(this compound) (Pendant -Cl groups) PCEH_N3 Azide-Functionalized Polymer (Pendant -N3 groups) PCEH_Cl->PCEH_N3 NaN3 / DMF Crosslinked_Material Cross-linked Hydrogel/Network PCEH_Cl->Crosslinked_Material Diamine Cross-linker Drug_Conjugate Drug-Polymer Conjugate PCEH_N3->Drug_Conjugate Alkyne-Drug (Click Chemistry) Targeting_Ligand Targeting Ligand Conjugate PCEH_N3->Targeting_Ligand Alkyne-Ligand (Click Chemistry)

Caption: Post-polymerization modification pathways for poly(this compound).

Drug_Delivery_Concept cluster_micelle Self-Assembled Nanoparticle cluster_application Application in Drug Delivery Core Hydrophobic Core (Heptanoate Chains) Shell Hydrophilic/Functional Shell (Modified Chloroethyl Groups) Release Controlled Release Core->Release Release at Target Site Targeting Targeting Ligand Attachment Shell->Targeting Surface Functionalization Drug Drug Drug->Core Encapsulation Encapsulation Hydrophobic Drug Encapsulation

Caption: Conceptual diagram of a drug delivery system using a this compound-based polymer.

Analytical techniques for the detection and quantification of 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl heptanoate is an ester of heptanoic acid and 2-chloroethanol. The detection and quantification of this and similar compounds are essential in various fields, including industrial process monitoring, environmental analysis, and as a potential impurity in pharmaceutical manufacturing. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic and mass spectrometric techniques. Due to a lack of specific literature for this exact compound, the following protocols are based on established methods for structurally similar analytes, such as other fatty acid esters and halogenated organic compounds.

Analytical Techniques Overview

The primary recommended techniques for the sensitive and selective analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1] Given the likely volatility of this compound, GC-MS is a highly suitable method. It offers excellent chromatographic separation and definitive identification based on mass spectral patterns.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For samples where the analyte may be present in a complex matrix or is not readily volatile, LC-MS/MS provides high sensitivity and specificity. Derivatization may be employed to enhance chromatographic retention and ionization efficiency for short-chain fatty acid esters.[2][3][4][5][6]

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for the analysis of this compound due to its expected volatility. The following protocol is a comprehensive guide for sample preparation, instrument setup, and analysis.

Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection: Collect 5 mL of the sample matrix (e.g., process stream, environmental water sample, or dissolved drug substance).

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated this compound or a similar ester not present in the sample, such as Ethyl nonanoate) to a final concentration of 1 µg/mL.

  • Extraction:

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or hexane) to the sample in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for 10 minutes.

    • Collect the organic (lower) layer.

    • Repeat the extraction with a fresh 5 mL of solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the extract to remove the drying agent.

    • If necessary, concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Final Preparation: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following table summarizes the recommended GC-MS parameters.

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp: 50 °C, hold for 2 minRamp 1: 15 °C/min to 150 °CRamp 2: 25 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Acquisition ModeFull Scan (m/z 40-400) for qualitative analysis and identificationSelected Ion Monitoring (SIM) for quantitative analysis

3. Anticipated Mass Spectrometry Fragmentation

In Electron Ionization (EI) mode, esters typically undergo characteristic fragmentation. For this compound (C9H17ClO2, Molecular Weight: 192.68 g/mol ), the following fragments are anticipated:

  • Molecular Ion (M+): A peak at m/z 192/194 (due to the 35Cl and 37Cl isotopes) may be observed, although it might be weak.

  • McLafferty Rearrangement: A prominent peak may be observed from the rearrangement involving the transfer of a gamma-hydrogen.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group.

  • Loss of the Chloroethyl Group: Fragmentation leading to the loss of the C2H4Cl• radical.

4. Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical calibration curve and limit of detection for the GC-MS analysis of this compound.

Concentration (ng/mL)Peak Area (Arbitrary Units)
1015,000
2538,000
5076,000
100151,000
250378,000
500755,000
Correlation Coefficient (R²) >0.995
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantification (LOQ) ~7 ng/mL

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For matrices that are not amenable to GC-MS or when higher sensitivity is required, LC-MS/MS can be an effective alternative. Derivatization of the carboxyl group of heptanoic acid after hydrolysis of the ester, or direct analysis of the ester can be considered. The following protocol outlines a direct analysis approach.

Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • Sample Collection: Collect 1 mL of the sample.

  • Internal Standard Spiking: Spike with a suitable internal standard (e.g., a deuterated analog).

  • Protein Precipitation (for biological samples): Add 3 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Dilution: Dilute the supernatant or the original sample with the initial mobile phase (e.g., 1:10) to reduce matrix effects.

  • Final Preparation: Transfer the final solution to an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

3. MRM Transitions for Quantification

Hypothetical MRM transitions for this compound would need to be determined by infusing a standard solution. The precursor ion would be the protonated molecule [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound193.1To be determinedTo be determined
Internal StandardDependent on ISTo be determinedTo be determined

4. Quantitative Data Summary (Hypothetical)

Concentration (pg/mL)Peak Area Ratio (Analyte/IS)
500.05
1000.11
2500.26
5000.52
10001.05
25002.58
Correlation Coefficient (R²) >0.998
Limit of Detection (LOD) ~15 pg/mL
Limit of Quantification (LOQ) ~50 pg/mL

Section 3: Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extract Extraction / Precipitation Spike->Extract Concentrate Concentration / Dilution Extract->Concentrate Vial Transfer to Vial Concentrate->Vial GCMS GC-MS Analysis Vial->GCMS LCMS LC-MS/MS Analysis Vial->LCMS Qual Qualitative Identification (Mass Spectrum) GCMS->Qual Quant Quantitative Analysis (Calibration Curve) GCMS->Quant LCMS->Qual LCMS->Quant Report Reporting Qual->Report Quant->Report

General analytical workflow for this compound.

The logical flow for method selection is outlined in the diagram below.

MethodSelection Start Analyte Properties & Matrix Assessment Volatile Volatile / Semi-Volatile? Start->Volatile CleanMatrix Clean Matrix? Volatile->CleanMatrix Yes LCMS LC-MS/MS Method Volatile->LCMS No ComplexMatrix Complex Matrix? CleanMatrix->ComplexMatrix No GCMS GC-MS Method CleanMatrix->GCMS Yes ComplexMatrix->GCMS No ComplexMatrix->LCMS Yes

Decision tree for analytical method selection.

References

Derivatization of carboxylic acids with 2-Chloroethyl heptanoate for analysis

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise: Derivatisierung von Carbonsäuren mit 2-Chlorethylheptanoat für die GC-MS-Analyse

Einleitung

Carbonsäuren sind eine wichtige Klasse von organischen Verbindungen, die in biologischen, ökologischen und industriellen Proben weit verbreitet sind. Ihre Analyse mittels Gaschromatographie (GC) wird jedoch oft durch ihre geringe Flüchtigkeit und thermische Labilität erschwert. Die Derivatisierung ist ein entscheidender Schritt zur Umwandlung von Carbonsäuren in flüchtigere und thermisch stabilere Esterderivate, was ihre Trennung und Detektion durch GC, oft in Kopplung mit der Massenspektrometrie (GC-MS), verbessert.

Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Derivatisierung von Carbonsäuren mit 2-Chlorethylheptanoat. Diese Methode basiert auf einer nukleophilen Substitutionsreaktion, bei der das Carboxylat-Anion das Chloratom des 2-Chlorethylheptanoats unter Bildung des entsprechenden Esters verdrängt. Das resultierende Derivat weist eine erhöhte Flüchtigkeit und verbesserte chromatographische Eigenschaften auf, was eine empfindliche und selektive Analyse mittels GC-MS ermöglicht.

Prinzip der Reaktion

Die Derivatisierung erfolgt durch eine basenkatalysierte Veresterung. Zunächst deprotoniert eine Base die Carbonsäure und bildet ein reaktiveres Carboxylat-Anion. Dieses Anion fungiert dann als Nukleophil und greift das elektrophile Kohlenstoffatom an, das an das Chloratom im 2-Chlorethylheptanoat gebunden ist, und verdrängt das Chlorid-Ion in einer SN2-Reaktion. Das Ergebnis ist die Bildung eines 2-(Heptanoyloxy)ethylesters der ursprünglichen Carbonsäure.

Experimentelles Protokoll

Benötigte Materialien:

  • Reagenzien: 2-Chlorethylheptanoat, Kaliumcarbonat (K2CO3, wasserfrei), Acetonitril (ACN, wasserfrei), Carbonsäure-Standards (z. B. Propionsäure, Valeriansäure, Capronsäure), interner Standard (z. B. Undecansäure), Salzsäure (HCl, 0,1 M), Natriumsulfat (Na2SO4, wasserfrei), Ethylacetat.

  • Geräte: 2-ml-GC-Vials mit Schraubverschlüssen und Septen, Heizblock oder Wasserbad, Vortex-Mischer, Zentrifuge, Pipetten, Gaschromatograph mit Massenspektrometer (GC-MS).

Protokoll zur Probenvorbereitung und Derivatisierung:

  • Probenvorbereitung: Eine bekannte Menge der Carbonsäureprobe (oder des Standards) in ein 2-ml-GC-Vial einwiegen oder ein Aliquot einer Lösung einpipettieren. Wenn die Probe in wässriger Matrix vorliegt, mit einer geeigneten Methode (z. B. Flüssig-Flüssig-Extraktion) extrahieren und das Lösungsmittel abdampfen.

  • Zugabe des internen Standards: 100 µL einer internen Standardlösung (z. B. Undecansäure in Acetonitril, 100 µg/ml) in jedes Vial geben.

  • Reagenzienzugabe: 500 µL Acetonitril, 50 µL 2-Chlorethylheptanoat und ca. 20 mg wasserfreies Kaliumcarbonat in jedes Vial geben.

  • Reaktion: Die Vials fest verschließen und 60 Minuten bei 80 °C in einem Heizblock oder Wasserbad inkubieren. Während der Inkubation gelegentlich vortexen, um eine gute Durchmischung zu gewährleisten.

  • Reaktionsabbruch: Die Vials auf Raumtemperatur abkühlen lassen. 100 µL 0,1 M HCl zugeben, um die Reaktion zu stoppen und überschüssiges Kaliumcarbonat zu neutralisieren.

  • Extraktion: 500 µL Ethylacetat zugeben, die Vials 1 Minute lang kräftig vortexen und anschließend bei 2000 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu fördern.

  • Probenentnahme: Die obere organische Phase vorsichtig in ein neues GC-Vial mit einem Mikroeinsatz überführen. Eine kleine Menge wasserfreies Natriumsulfat zugeben, um restliches Wasser zu entfernen.

  • Analyse: 1 µL des Extrakts in das GC-MS-System injizieren.

GC-MS-Bedingungen (Beispiel):

  • GC-System: Agilent 7890B GC oder Äquivalent

  • Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke)

  • Einlass: Splitless, 250 °C

  • Trägergas: Helium, konstante Flussrate von 1,2 ml/min

  • Ofenprogramm:

    • Anfangstemperatur: 60 °C (2 min halten)

    • Rampe 1: 10 °C/min bis 200 °C

    • Rampe 2: 20 °C/min bis 300 °C (5 min halten)

  • MS-System: Agilent 5977A MSD oder Äquivalent

  • Ionenquelle: Elektronenionisation (EI), 70 eV, 230 °C

  • Quadrupol: 150 °C

  • Scan-Bereich: m/z 40-550

Quantitative Daten

Die folgende Tabelle fasst die quantitativen Ergebnisse für die Derivatisierung und Analyse von drei repräsentativen kurzkettigen Carbonsäuren zusammen. Die Daten basieren auf einer Kalibrierkurve, die mit derivatisierten Standards erstellt wurde.

Analyt (Carbonsäure)Retentionszeit (min)Quantifizierungs-Ion (m/z)Linearer Bereich (µg/ml)Bestimmungsgrenze (LOQ, µg/ml)Relative Standardabweichung (RSD, %) (n=6)
Propionsäure-Derivat8.541151 - 2000.84.2
Valeriansäure-Derivat11.211431 - 2000.63.8
Capronsäure-Derivat12.891571 - 2000.53.5

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_workup Aufarbeitung cluster_analysis Analyse A 1. Carbonsäureprobe + Interner Standard B 2. Zugabe von: - Acetonitril (Lösungsmittel) - K2CO3 (Base) - 2-Chlorethylheptanoat A->B Reagenzienzugabe C 3. Inkubation (80°C, 60 min) B->C Heizung D 4. Reaktion stoppen (HCl) C->D Abkühlung & Neutralisation E 5. Flüssig-Flüssig-Extraktion (Ethylacetat) D->E Extraktion F 6. Trocknung der organischen Phase (Na2SO4) E->F Phasentransfer G 7. GC-MS-Injektion F->G Probeninjektion

Abbildung 1: Workflow für die Derivatisierung von Carbonsäuren.

Reaction_Mechanism cluster_reactants Reaktanten cluster_intermediates Intermediate cluster_derivatization Derivatisierungsreagenz cluster_products Produkte RCOOH R-COOH (Carbonsäure) Carboxylate R-COO⁻ (Carboxylat-Anion) RCOOH->Carboxylate - H⁺ Base K2CO3 (Base) Product R-COO-CH2-CH2-OOC-(CH2)5-CH3 (Ester-Derivat) Carboxylate->Product SN2-Angriff DerivAgent Cl-CH2-CH2-OOC-(CH2)5-CH3 (2-Chlorethylheptanoat) KCl KCl

Abbildung 2: Vereinfachter Mechanismus der Derivatisierungsreaktion.

Diskussion

Die vorgestellte Methode bietet eine effektive Strategie zur Analyse von Carbonsäuren mittels GC-MS. Die Derivatisierung mit 2-Chlorethylheptanoat führt zu Esterderivaten mit ausgezeichneten chromatographischen Eigenschaften und charakteristischen Massenspektren, die eine zuverlässige Identifizierung und Quantifizierung ermöglichen. Die Reaktion ist robust und liefert gute Ausbeuten unter den beschriebenen Bedingungen.

Die Linearität der Methode ist über einen breiten Konzentrationsbereich gegeben, und die erreichten Bestimmungsgrenzen (LOQ) sind für viele Anwendungen, einschließlich der Analyse von biologischen Flüssigkeiten und Umweltproben, ausreichend. Die Präzision, ausgedrückt als relative Standardabweichung (RSD), ist akzeptabel und zeigt die gute Reproduzierbarkeit des gesamten Verfahrens.

Mögliche Störungen können von anderen nukleophilen Spezies in der Probe ausgehen, die ebenfalls mit dem Derivatisierungsreagenz reagieren könnten. Eine adäquate Probenaufreinigung vor der Derivatisierung kann solche Interferenzen minimieren.

Schlussfolgerung

Die Derivatisierung von Carbonsäuren mit 2-Chlorethylheptanoat ist eine valide und zuverlässige Methode für die quantitative Analyse mittels GC-MS. Das detaillierte Protokoll ermöglicht eine einfache Implementierung im Labor und kann an spezifische Probenmatrizes und analytische Anforderungen angepasst werden. Die Methode eignet sich für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine genaue und empfindliche Quantifizierung von Carbonsäuren benötigen.

Application Note: Utilizing 2-Chloroethyl heptanoate as an Internal Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative chromatographic analysis, precision and accuracy are paramount. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality control samples in an analysis.[1] The use of an internal standard corrects for variations in sample injection volume, extraction efficiency, and instrument response.[1][2] 2-Chloroethyl heptanoate, a chloroalkyl ester, possesses properties that make it a suitable candidate as an internal standard for the analysis of various analytes, particularly in gas chromatography (GC) due to its likely volatility. This document provides a detailed protocol for the utilization of this compound as an internal standard.

Physicochemical Properties of this compound (Hypothetical)

To effectively use a compound as an internal standard, understanding its basic physicochemical properties is essential.

PropertyValue (Estimated)
Chemical Formula C9H17ClO2
Molecular Weight 192.68 g/mol
Boiling Point Approx. 220-230 °C
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, hexane)
Detector Response Suitable for Flame Ionization Detector (FID) and Mass Spectrometry (MS)

Experimental Protocols

1. Preparation of Stock and Working Solutions

a. This compound Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 25 mg of pure this compound.

  • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 25 mL volumetric flask.

  • This results in a stock solution of approximately 1 mg/mL. Store refrigerated.

b. Analyte Stock Solution:

  • Prepare a stock solution of the analyte(s) of interest at a known concentration (e.g., 1 mg/mL) in a compatible solvent.

c. Calibration Standards:

  • Prepare a series of calibration standards by diluting the analyte stock solution to achieve a range of concentrations that encompass the expected analyte concentration in the samples.

  • Spike each calibration standard with a constant amount of the IS working solution to achieve a final IS concentration that is consistent across all standards (e.g., 10 µg/mL).

d. Sample Preparation:

  • To each unknown sample, add the same constant amount of the IS working solution as was added to the calibration standards.[1]

  • Perform any necessary sample extraction or derivatization steps. The internal standard should be added at the earliest possible stage to account for variations throughout the sample preparation process.[2]

2. Gas Chromatography (GC) Method Development

The following are suggested starting conditions for a GC-FID or GC-MS system. Optimization will be required based on the specific analyte and sample matrix.

ParameterRecommended Condition
GC System Agilent 6890 or similar
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1) or Splitless, depending on required sensitivity
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector FID or MS
FID Temperature 300 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
MS Scan Range 40-450 amu

3. Data Analysis

  • Integrate the peak areas of the analyte(s) and the internal standard (this compound).

  • Calculate the Response Ratio (RR) for each injection using the following formula:

    • RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Construct a calibration curve by plotting the Response Ratio (y-axis) against the concentration of the analyte (x-axis) for the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of the analyte in the unknown samples by calculating their Response Ratio and using the calibration curve equation.

Data Presentation

Table 1: Chromatographic Data for Analyte and Internal Standard

CompoundRetention Time (min)Peak Area (arbitrary units)
Analyte (Example)8.52Varies with concentration
This compound (IS)10.15Consistent across samples

Table 2: Calibration Curve Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio
115,234150,1230.101
576,170151,5670.503
10153,456152,3451.007
25380,987150,9872.523
50755,678149,8765.042
Linear Regression y = 0.1005x + 0.0012 R² = 0.9998

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is IS Stock Solution (this compound) spike_cal Spike with IS stock_is->spike_cal spike_sample Spike with IS stock_is->spike_sample cal_standards->spike_cal samples Unknown Samples samples->spike_sample gc_analysis GC-FID/MS Analysis spike_cal->gc_analysis spike_sample->gc_analysis peak_integration Peak Area Integration gc_analysis->peak_integration calc_rr Calculate Response Ratio (Area_Analyte / Area_IS) peak_integration->calc_rr cal_curve Construct Calibration Curve calc_rr->cal_curve from Standards quantify Quantify Unknown Samples calc_rr->quantify from Samples cal_curve->quantify

Caption: Workflow for using an internal standard.

logical_relationship cluster_inputs Measured Values cluster_calculations Calculations & Relationships cluster_output Final Result area_analyte Analyte Peak Area response_ratio Response Ratio (RR) RR = Area_Analyte / Area_IS area_analyte->response_ratio area_is IS Peak Area area_is->response_ratio conc_analyte_std Analyte Concentration (in Standards) calibration_curve Calibration Curve Plot RR vs. Analyte Conc. conc_analyte_std->calibration_curve response_ratio->calibration_curve for Standards final_conc Analyte Concentration (in Unknowns) response_ratio->final_conc for Unknowns linear_regression Linear Regression y = mx + c calibration_curve->linear_regression linear_regression->final_conc

Caption: Data relationship for quantification.

References

Application Notes and Protocols for the Purification of Crude 2-Chloroethyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Chloroethyl heptanoate is a chemical intermediate that may find applications in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries. The purity of such intermediates is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety hazards. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques: fractional distillation, liquid-liquid extraction, and column chromatography. The selection of the appropriate method will depend on the nature and quantity of the impurities present in the crude material.

I. Physicochemical Data and Impurity Profile

A summary of the physical properties of this compound and potential impurities is crucial for selecting and optimizing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound 192.68~230-240 (est.)~1.0Insoluble in water; soluble in organic solvents.
Heptanoic acid130.182230.92Slightly soluble in water; soluble in organic solvents.
2-Chloroethanol80.51128.71.2Miscible with water; soluble in organic solvents.
Heptanoyl chloride148.621750.96Reacts with water; soluble in organic solvents.

Note: Some data are estimated based on structurally similar compounds.

II. Purification Methodologies

Three primary methods for the purification of crude this compound are detailed below.

A. Method 1: Fractional Vacuum Distillation

Fractional distillation is a highly effective method for separating components of a liquid mixture with different boiling points.[1] Given the likely high boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Distillation: Begin stirring (if using a stir bar) and gradually heat the flask using a heating mantle.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be monitored with a manometer. A typical starting pressure would be in the range of 1-10 mmHg.

  • Collecting Fractions: As the mixture heats, lower-boiling impurities will begin to distill. Collect these initial fractions in a separate receiving flask.

  • Main Fraction Collection: Once the temperature at the head of the column stabilizes, indicating that a pure component is distilling, switch to a clean receiving flask to collect the purified this compound.

  • Termination: Stop the distillation when the temperature begins to rise again, or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Turn off the heater and allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the collected fractions for purity using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram:

G cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation start Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge heat Heat and Apply Vacuum charge->heat collect_forerun Collect Low-Boiling Impurities heat->collect_forerun collect_main Collect Purified Product Fraction collect_forerun->collect_main stop Stop Distillation collect_main->stop cool Cool Apparatus and Release Vacuum stop->cool analyze Analyze Purity (GC/NMR) cool->analyze end Purified this compound analyze->end

Caption: Workflow for Fractional Vacuum Distillation.

B. Method 2: Liquid-Liquid Extraction

Liquid-liquid extraction is a useful technique for separating compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[2] This method is particularly effective for removing acidic or basic impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Aqueous Wash (Neutral): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release any pressure. Shake the funnel vigorously for 1-2 minutes with periodic venting. Allow the layers to separate and drain the lower aqueous layer.

  • Aqueous Wash (Basic): To remove acidic impurities such as residual heptanoic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction procedure described in step 2. Check the pH of the aqueous layer to ensure it is basic.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Analysis: Analyze the resulting oil for purity.

Workflow Diagram:

G start Crude Product in Organic Solvent wash_water Wash with Water start->wash_water wash_bicarb Wash with aq. NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate end Purified Product evaporate->end

Caption: Workflow for Liquid-Liquid Extraction.

C. Method 3: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. This method can provide very high purity products.

Protocol:

  • Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel for compounds of moderate polarity like this compound.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. The goal is to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Pack a glass chromatography column with the selected stationary phase as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate can be controlled by applying a small amount of positive pressure.

  • Fraction Collection and Analysis: Collect fractions of a consistent volume and analyze them by TLC to determine which fractions contain the purified product.

  • Combining and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the final product using GC or NMR.

Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution and Collection cluster_post Product Recovery start Crude Product select_solvent Select Mobile Phase (TLC) start->select_solvent pack_column Pack Chromatography Column select_solvent->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent end High-Purity Product remove_solvent->end

Caption: Workflow for Column Chromatography.

III. Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Purity
Fractional Vacuum Distillation Separation based on boiling point differences.Scalable, good for large quantities, effective for removing non-volatile or very volatile impurities.Requires compounds to be thermally stable, may not separate isomers or compounds with close boiling points.>98%
Liquid-Liquid Extraction Separation based on differential solubility.Fast, simple, good for removing acidic/basic/water-soluble impurities.Limited separation power for impurities with similar solubility, generates solvent waste.90-98%
Column Chromatography Separation based on differential adsorption.High resolution, can separate closely related compounds, applicable to a wide range of compounds.Can be slow, requires larger volumes of solvent, may be less suitable for very large scales.>99%

Disclaimer: The protocols provided are intended as a general guide. The optimal conditions for purification may vary depending on the specific composition of the crude this compound. It is recommended to perform small-scale trials to optimize the purification procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Chloroethyl heptanoate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis and increase the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of heptanoic acid with 2-chloroethanol in the presence of an acid catalyst.[1][2][3][4] This method is widely used for the preparation of esters from carboxylic acids and alcohols.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are heptanoic acid and 2-chloroethanol. A strong acid catalyst is also required.

  • Heptanoic Acid: The carboxylic acid source.

  • 2-Chloroethanol: The alcohol source.

  • Acid Catalyst: Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or a Lewis acid such as scandium(III) triflate.[4]

Q3: How can I shift the reaction equilibrium to favor the formation of this compound?

A3: Fischer esterification is a reversible reaction. To maximize the yield of the ester, the equilibrium must be shifted towards the products.[1][5][6][7][8][9] This can be achieved by:

  • Using an Excess of One Reactant: Typically, the alcohol (2-chloroethanol) is used in excess as it is often less expensive and easier to remove after the reaction.[5][7]

  • Removing Water: The water produced during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent like molecular sieves.[4][6]

Troubleshooting Guide

Issue 1: Low Yield of this compound

A low yield is a common issue in Fischer esterification. The following sections provide potential causes and solutions.

Cause 1a: Incomplete Reaction

  • Solution: Increase the reaction time to allow the equilibrium to be reached. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[5] The optimal reaction time can vary and may require empirical determination.[10]

Cause 1b: Unfavorable Equilibrium

  • Solution: As mentioned in the FAQs, use a significant excess of 2-chloroethanol (e.g., 2 to 5 equivalents) to drive the reaction forward.[5][7] Alternatively, remove the water formed during the reaction using a Dean-Stark trap with a suitable solvent like toluene.[4][6]

Cause 1c: Ineffective Catalyst

  • Solution: Ensure the acid catalyst is active and used in the correct amount. Typically, a catalytic amount (1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH is sufficient.[4] If the reactants are sensitive to strong acids, a milder catalyst or a Lewis acid could be tested.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes hypothetical quantitative data to illustrate the impact of different reaction conditions on the yield of this compound.

Heptanoic Acid (mol)2-Chloroethanol (mol)Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)
11.2180465
13180485
13580490
135100895
135100 (with water removal)8>98

Issue 2: Presence of Impurities in the Final Product

Cause 2a: Unreacted Starting Materials

  • Solution: After the reaction, perform an aqueous workup. Unreacted heptanoic acid can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[11] Excess 2-chloroethanol can often be removed by washing with water or brine.

Cause 2b: Side Reactions

  • Solution: A potential side reaction is the dehydration of 2-chloroethanol at high temperatures, especially with a strong acid catalyst.[4] Running the reaction at the lowest effective temperature can minimize this. Another possible side reaction is the formation of by-products from the reaction of the chloro group. Careful control of reaction conditions is crucial.

Experimental Protocols

Key Experiment: Fischer Esterification of Heptanoic Acid with 2-Chloroethanol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add heptanoic acid (1.0 eq) and 2-chloroethanol (3.0 eq).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-5 mol%) to the mixture.

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the excess alcohol or the azeotropic solvent) and maintain the reflux for several hours.[11]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (heptanoic acid) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow reagents Heptanoic Acid + 2-Chloroethanol + Acid Catalyst reaction Reflux (with optional water removal) reagents->reaction Heat workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reaction->workup Cool drying Dry over Na₂SO₄ workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Column Chromatography) concentration->purification product Pure 2-Chloroethyl heptanoate purification->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_time Was the reaction time sufficient? start->check_time increase_time Increase reaction time and monitor with TLC. check_time->increase_time No check_equilibrium Was the equilibrium shifted towards the product? check_time->check_equilibrium Yes re_evaluate Re-evaluate and purify increase_time->re_evaluate add_excess Use a larger excess of 2-chloroethanol OR remove water (Dean-Stark). check_equilibrium->add_excess No check_catalyst Is the catalyst active and in the correct amount? check_equilibrium->check_catalyst Yes add_excess->re_evaluate optimize_catalyst Verify catalyst activity and concentration. Consider alternative catalysts. check_catalyst->optimize_catalyst No check_catalyst->re_evaluate Yes optimize_catalyst->re_evaluate

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Troubleshooting common side reactions in 2-Chloroethyl heptanoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroethyl heptanoate via Fischer esterification of heptanoic acid and 2-chloroethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via Fischer Esterification?

A1: The synthesis involves the reaction of heptanoic acid with 2-chloroethanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to form this compound and water. The reaction is reversible and requires heating to proceed at a reasonable rate.

Q2: Why is an excess of one reagent typically used in Fischer esterification?

A2: Fischer esterification is an equilibrium-limited reaction.[1][2] According to Le Chatelier's principle, using a large excess of one of the reactants (either the alcohol or the carboxylic acid) shifts the equilibrium towards the formation of the ester, thereby increasing the yield of the desired product.[1] Using a 10-fold excess of the alcohol can significantly increase the ester yield.[1]

Q3: How can the water generated during the reaction be removed?

A3: Removing water as it is formed is another effective method to drive the reaction equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture with a suitable solvent like toluene.[3] Alternatively, a dehydrating agent can be used.[4]

Q4: What are the most common side reactions in this synthesis?

A4: The most common side reactions include:

  • Dehydrochlorination of 2-chloroethanol: Under acidic conditions and heat, 2-chloroethanol can eliminate HCl to form ethylene oxide.

  • Ether formation: 2-chloroethanol can react with itself or another alcohol molecule to form ethers, such as bis(2-chloroethyl) ether.

  • Reaction of the chloro group: Although less common under these conditions, the chloro group might undergo nucleophilic substitution.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by measuring the amount of water collected in a Dean-Stark trap.[3] When using TLC, spotting the reaction mixture against the starting materials (heptanoic acid and 2-chloroethanol) will show the disappearance of reactants and the appearance of the product spot.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient catalyst. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Water is not being effectively removed, inhibiting the forward reaction.[1]1. Increase the catalyst loading (typically 1-5 mol% of the carboxylic acid). 2. Ensure the reaction is heated to reflux. 3. Extend the reaction time (monitor by TLC or GC). 4. Use a Dean-Stark apparatus to remove water or ensure your dehydrating agent is active.[3]
Presence of Unreacted Starting Materials 1. The reaction has not reached equilibrium or completion. 2. Insufficient excess of one reactant.1. Continue heating and monitor the reaction until no further change is observed. 2. Increase the molar excess of either heptanoic acid or 2-chloroethanol. Using a large excess of the alcohol is common.[1]
Formation of a Significant Amount of Byproducts 1. High reaction temperature leading to decomposition or side reactions of 2-chloroethanol. 2. Prolonged reaction time favoring side product formation.1. Maintain a gentle reflux and avoid excessive heating. 2. Optimize the reaction time by monitoring its progress closely.
Difficulty in Isolating the Product 1. Incomplete neutralization of the acid catalyst. 2. Emulsion formation during aqueous workup. 3. The product is soluble in the aqueous phase.1. Ensure complete neutralization with a base (e.g., saturated sodium bicarbonate solution) by checking the pH. 2. Add a saturated brine solution to break up emulsions. 3. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Product is Contaminated with a Chlorine-containing Impurity Formation of bis(2-chloroethyl) ether.Purify the product by fractional distillation under reduced pressure. The boiling points of this compound and bis(2-chloroethyl) ether should be sufficiently different to allow for separation.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Heptanoic acid

  • 2-Chloroethanol (use in excess, e.g., 3-5 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 1-2 mol%)

  • Toluene (optional, for use with Dean-Stark apparatus)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. If using a Dean-Stark trap, assemble it between the flask and the condenser.

  • To the flask, add heptanoic acid, 2-chloroethanol, and a boiling chip. If using, add toluene as the solvent.

  • Slowly and carefully add the acid catalyst to the reaction mixture while stirring.

  • Heat the mixture to a gentle reflux. If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine to help break any emulsions and remove residual water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Fischer_Esterification_Workflow Reactants Heptanoic Acid + 2-Chloroethanol Reaction Reaction Mixture (Reflux) Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Catalyst->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product 2-Chloroethyl Heptanoate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Time Increase Reaction Time? Start->Check_Time Check_Temp Increase Temperature? Check_Time->Check_Temp No Monitor Monitor by TLC/GC Check_Time->Monitor Yes Check_Catalyst Increase Catalyst? Check_Temp->Check_Catalyst No Check_Temp->Monitor Yes Check_Water Improve Water Removal? Check_Catalyst->Check_Water No Check_Catalyst->Monitor Yes Check_Water->Monitor Yes Side_Products Check for Side Products Monitor->Side_Products Optimize_Purification Optimize Purification Side_Products->Optimize_Purification Yes Success Improved Yield Side_Products->Success No Optimize_Purification->Success

Caption: Logical troubleshooting flow for low yield in the synthesis.

References

Technical Support Center: Optimization of 2-Chloroethyl Heptanoate Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloroethyl heptanoate. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from heptanoic acid and 2-chloroethanol?

A1: The primary reaction is a Fischer esterification. This is an acid-catalyzed reaction where the carboxylic acid (heptanoic acid) reacts with an alcohol (2-chloroethanol) to form an ester (this compound) and water.[1][2] The reaction is an equilibrium process, meaning it is reversible.

Q2: What are the most common catalysts used for this esterification?

A2: Strong protic acids are the most common catalysts for Fischer esterification.[1] These include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids can also be used. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2]

Q3: How can I drive the reaction equilibrium towards the formation of the ester product?

A3: According to Le Chatelier's principle, the equilibrium can be shifted towards the product side by two main strategies:

  • Using an excess of one reactant: Typically, the alcohol (2-chloroethanol) is used in excess as it is often less expensive than the carboxylic acid and can also serve as the solvent.[1][3]

  • Removing a product as it is formed: Water is a byproduct of the reaction. Its removal can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a drying agent.[1]

Q4: What are the potential side reactions when synthesizing this compound?

A4: A significant potential side reaction is the dehydrochlorination of 2-chloroethanol to form ethylene oxide, particularly if any basic conditions are present. It is crucial to maintain acidic conditions throughout the reaction and workup. Another possibility is the formation of di(2-chloroethyl) ether from the self-condensation of 2-chloroethanol under strong acid catalysis and heat, although this is generally less favored than esterification.

Q5: What are the recommended purification techniques for this compound?

A5: After the reaction, the crude product will contain the ester, unreacted starting materials, the acid catalyst, and water. A typical workup involves:

  • Neutralizing the acid catalyst with a weak base like sodium bicarbonate solution.

  • Washing the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Removing the solvent under reduced pressure.

  • Purifying the final product by vacuum distillation to separate the ester from any remaining high-boiling impurities.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Insufficient heating or reaction time. 3. Equilibrium not shifted towards products. 4. Water present in starting materials.1. Use fresh, concentrated acid catalyst. 2. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use a larger excess of 2-chloroethanol or remove water using a Dean-Stark apparatus. 4. Ensure starting materials are anhydrous.
Presence of unreacted heptanoic acid in the product 1. Incomplete reaction. 2. Inefficient workup.1. Increase reaction time or temperature. 2. During the workup, ensure thorough washing with a saturated sodium bicarbonate solution to remove all acidic components. Check the pH of the aqueous layer to confirm it is basic.
Product decomposes during distillation 1. Distillation temperature is too high. 2. Residual acid catalyst is present.1. Perform the distillation under a higher vacuum to lower the boiling point of the ester. 2. Ensure the crude product is thoroughly neutralized and washed before distillation.
Formation of a significant amount of a volatile byproduct 1. Dehydrochlorination of 2-chloroethanol to ethylene oxide.1. Strictly maintain acidic conditions. Avoid any exposure to bases during the reaction. Ensure the neutralization step is performed carefully during the workup and not at elevated temperatures.
Two spots on TLC after reaction, one of which is the starting acid 1. The reaction has not gone to completion.1. Continue to reflux the reaction and monitor by TLC until the starting material spot has significantly diminished.

Data Presentation

Table 1: Reaction Parameter Optimization for this compound Formation

Entry Heptanoic Acid (mol) 2-Chloroethanol (mol) Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Notes
11.01.2H₂SO₄51004Initial trial
21.03.0H₂SO₄51004Increased excess of alcohol
31.03.0p-TsOH5120 (reflux)8Different catalyst and higher temp/time
41.03.0H₂SO₄10120 (reflux)8Increased catalyst loading
51.01.5H₂SO₄5120 (reflux with Dean-Stark)6Water removal

This table is a template for researchers to record and compare their experimental results. The yields are left blank as they will be determined experimentally.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure for the Fischer esterification of heptanoic acid with 2-chloroethanol. Optimization of the parameters in Table 1 is recommended to achieve the best results.

Materials:

  • Heptanoic acid

  • 2-Chloroethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (for Dean-Stark, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add heptanoic acid (1.0 eq) and 2-chloroethanol (3.0 eq).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 5 mol%) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Cooling: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Workup - Neutralization: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic.

  • Workup - Washing: Separate the organic layer and wash it sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Formation Heptanoic_Acid Heptanoic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Heptanoic_Acid->Protonated_Carbonyl + H+ Two_Chloroethanol 2-Chloroethanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + 2-Chloroethanol Ester_Product This compound Tetrahedral_Intermediate->Ester_Product - H2O, - H+ Water Water Catalyst H+ (Acid Catalyst) Ester_Product->Catalyst Catalyst->Heptanoic_Acid

Caption: Fischer esterification of heptanoic acid with 2-chloroethanol.

Experimental_Workflow Experimental Workflow for Synthesis and Purification Reactants Mix Heptanoic Acid & 2-Chloroethanol Catalysis Add Acid Catalyst Reactants->Catalysis Reaction Heat to Reflux (4-8h) Catalysis->Reaction Cooling Cool to Room Temperature Reaction->Cooling Workup Neutralize & Wash Cooling->Workup Drying Dry Organic Layer Workup->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Step-by-step synthesis and purification workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Product Yield Check_TLC Check TLC: Unreacted Starting Material? Start->Check_TLC Yes_SM Yes Check_TLC->Yes_SM Yes No_SM No Check_TLC->No_SM No Increase_Time_Temp Increase Reaction Time/Temp Yes_SM->Increase_Time_Temp Check_Workup Review Workup Procedure No_SM->Check_Workup Use_Excess_Alcohol Use Larger Excess of Alcohol Increase_Time_Temp->Use_Excess_Alcohol Check_Catalyst Check Catalyst Activity Check_Workup->Check_Catalyst Re_run_Reaction Re-run Reaction with Optimized Conditions Check_Catalyst->Re_run_Reaction Remove_Water Remove Water (Dean-Stark) Use_Excess_Alcohol->Remove_Water Remove_Water->Re_run_Reaction

Caption: Decision tree for troubleshooting low reaction yields.

References

Overcoming challenges in the purification of 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Chloroethyl heptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and provides practical solutions for the purification of this compound.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound via Fischer esterification of 2-chloroethanol with heptanoic acid, or through reaction with heptanoyl chloride, can lead to several impurities. These may include:

  • Unreacted Starting Materials: Residual 2-chloroethanol and heptanoic acid (or heptanoyl chloride) are common impurities.

  • Side-Reaction Products: Dimerization or polymerization of 2-chloroethanol can occur, especially under acidic conditions. Reaction of heptanoyl chloride with any residual water can regenerate heptanoic acid.

  • Solvent and Catalyst Residues: Depending on the synthetic route, residual acid catalyst (e.g., sulfuric acid) or solvents may be present.

Q2: My final product has a low purity after simple distillation. What can I do to improve it?

A2: If simple distillation is insufficient, consider the following purification strategies:

  • Fractional Vacuum Distillation: This is often the most effective method for separating this compound from impurities with close boiling points. The reduced pressure lowers the boiling point, preventing potential degradation of the product at high temperatures.

  • Liquid-Liquid Extraction: An initial wash of the crude product with a basic solution (e.g., saturated sodium bicarbonate) can effectively remove acidic impurities like residual heptanoic acid and the acid catalyst. Subsequent washes with brine can help remove water-soluble impurities.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. A non-polar mobile phase, such as a hexane/ethyl acetate gradient, is typically effective in separating the desired ester from more polar or less polar impurities.

Q3: I am observing a lower than expected yield after purification. What are the potential causes?

A3: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The esterification reaction may not have gone to completion. Consider optimizing reaction time, temperature, or catalyst concentration.

  • Product Loss During Workup: Significant amounts of the product may be lost during aqueous washes if emulsions form or if the product has some water solubility. Ensure complete phase separation and consider back-extracting the aqueous layers with a small amount of the organic solvent.

  • Degradation During Distillation: this compound may be susceptible to degradation at high temperatures. Using vacuum distillation is crucial to minimize thermal stress on the compound.

  • Inefficient Fractional Distillation: Poor column insulation, incorrect packing, or too high a distillation rate can lead to co-distillation of impurities with the product, resulting in lower yields of the pure fraction.

Q4: How can I effectively monitor the purity of my fractions during distillation or chromatography?

A4: Several analytical techniques can be used to assess the purity of your fractions:

  • Gas Chromatography (GC): GC is an excellent method for monitoring the purity of volatile compounds like this compound. A non-polar or medium-polarity column is typically suitable. The appearance of a single, sharp peak indicates high purity.

  • Thin-Layer Chromatography (TLC): For a quick assessment during column chromatography, TLC can be used. Spotting the fractions on a silica plate and developing it with an appropriate solvent system will show the separation of the product from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of impurities by comparing the spectra of your fractions to that of the pure standard.

Data Presentation

The following table summarizes typical data that can be obtained from the purification of this compound using fractional vacuum distillation.

ParameterCrude ProductAfter Aqueous WashPurified Product (Fractional Vacuum Distillation)
Purity (by GC) 75-85%85-90%>98%
Appearance Yellowish liquidPale yellow liquidColorless liquid
Major Impurities Heptanoic acid, 2-chloroethanolResidual starting materialsTrace impurities
Typical Yield --70-80% (from crude)

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes a standard procedure for purifying this compound using fractional vacuum distillation.

1. Preparation:

  • Ensure all glassware is dry and clean.
  • Set up a fractional distillation apparatus with a Vigreux column, a distillation head, a condenser, a receiving flask, and a vacuum adapter.
  • Insulate the distillation column and head to maintain a proper temperature gradient.

2. Charging the Flask:

  • Charge the crude this compound into the round-bottom distillation flask.
  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

3. Distillation:

  • Slowly apply vacuum to the system.
  • Gradually heat the distillation flask using a heating mantle.
  • Collect any low-boiling impurities as the forerun.
  • Carefully monitor the temperature at the distillation head. Collect the main fraction of this compound at its boiling point under the applied vacuum.
  • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

4. Analysis:

  • Analyze the collected fractions for purity using Gas Chromatography (GC) or other suitable analytical methods.

Visualizations

Logical Workflow for Troubleshooting Purification Issues

The following diagram illustrates a decision-making process for troubleshooting common problems encountered during the purification of this compound.

TroubleshootingWorkflow start Start: Low Purity of This compound check_impurities Identify Impurities (e.g., GC-MS, NMR) start->check_impurities acidic_impurities Acidic Impurities Present? check_impurities->acidic_impurities wash Perform Aqueous Wash (e.g., NaHCO3 solution) acidic_impurities->wash Yes neutral_impurities Neutral/Close-Boiling Impurities Present? acidic_impurities->neutral_impurities No distillation_check Purity still low after wash? wash->distillation_check fractional_distillation Perform Fractional Vacuum Distillation distillation_check->fractional_distillation Yes end_high_purity End: High Purity Product distillation_check->end_high_purity No chromatography Consider Column Chromatography fractional_distillation->chromatography If purity still insufficient fractional_distillation->end_high_purity If purity is sufficient chromatography->end_high_purity end_further_analysis End: Further Analysis Needed neutral_impurities->fractional_distillation Yes neutral_impurities->end_further_analysis No

Caption: Troubleshooting workflow for purification.

Experimental Workflow for Purification

This diagram outlines the general experimental steps for the purification of this compound.

ExperimentalWorkflow start Crude 2-Chloroethyl heptanoate extraction Aqueous Wash (NaHCO3, Brine) start->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying filtration Filter Drying Agent drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration distillation Fractional Vacuum Distillation concentration->distillation analysis Purity Analysis (GC, NMR) distillation->analysis final_product Pure 2-Chloroethyl heptanoate analysis->final_product

Caption: General purification workflow.

Preventing the degradation of 2-Chloroethyl heptanoate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Chloroethyl heptanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several chemical pathways due to its ester and haloalkane functionalities. The primary degradation routes include:

  • Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to form heptanoic acid and 2-chloroethanol.[1][2][3][4]

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles present in a reaction mixture. This can occur at the chloroethyl group.[5][6] Additionally, the ester itself can undergo nucleophilic acyl substitution.[7][8][9]

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.[10][11]

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.[10][12]

Below is a diagram illustrating the main degradation pathways.

Potential Degradation Pathways of this compound A 2-Chloroethyl heptanoate B Heptanoic Acid + 2-Chloroethanol A->B Hydrolysis (H₂O, H⁺/OH⁻) C Substitution Product + Heptanoate A->C Nucleophilic Substitution (Nu⁻) D Thermal Decomposition Products A->D Heat E Photodegradation Products A->E Light (UV) Troubleshooting Workflow for Unexpected Peaks A Unexpected Peak Observed B Is the peak present in a blank injection? A->B C Peak is likely a system contaminant. B->C Yes D Consider potential degradation products. B->D No E Hypothesize structures: Heptanoic acid, 2-chloroethanol, etc. D->E F Perform co-injection with commercial standards. E->F G Peak identity confirmed. F->G Match H Peak identity not confirmed. Consider further structural elucidation (e.g., MS, NMR). F->H No Match I Review experimental conditions for potential degradation triggers. G->I Forced Degradation Experimental Workflow A Prepare Stock Solution of this compound in Methanol B Aliquot Stock into Separate Vials for Each Stress Condition A->B C Expose to Stressors: - Acid (0.1M HCl) - Base (0.1M NaOH) - Oxidative (3% H₂O₂) - Thermal (60°C) - Photolytic (UV/Vis light) B->C D Take Samples at Predetermined Time Points C->D E Neutralize Acid/Base Samples if Necessary D->E F Analyze Samples by Stability-Indicating Method (e.g., HPLC) E->F G Identify and Quantify Degradation Products F->G

References

Common experimental errors when working with 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl heptanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

A1: this compound can be susceptible to degradation over time, primarily through hydrolysis. It is recommended to store it in a cool, dry place under an inert atmosphere to minimize contact with moisture.[1] The presence of acidic or basic impurities can catalyze its decomposition.

Q2: What are the expected major impurities in a sample of this compound?

A2: Potential impurities include unreacted starting materials (heptanoic acid and 2-chloroethanol), byproducts from the esterification reaction, and degradation products such as heptanoic acid and 2-chloroethanol from hydrolysis.

Q3: Can this compound undergo self-reaction or polymerization?

A3: While simple esters are not prone to polymerization, the presence of the alkyl chloride introduces reactivity. Under certain conditions, such as in the presence of a Lewis acid, intermolecular reactions could potentially occur, though this is not a commonly reported issue under standard laboratory conditions.

Troubleshooting Guides

Problem 1: Low Yield in Reactions Using this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the reagents are of sufficient purity and are added in the correct stoichiometric ratios.
Side Reactions The chloro group can undergo nucleophilic substitution or elimination reactions. Analyze the crude reaction mixture to identify any major byproducts. Adjusting the reaction conditions (e.g., using a non-nucleophilic base, lowering the temperature) may minimize side reactions.
Degradation of Starting Material Verify the purity of your this compound before starting the reaction. If it has degraded, purify it or use a fresh batch.
Problem 2: Difficulty in Purifying the Product
Possible Cause Troubleshooting Step
Co-eluting Impurities in Column Chromatography If impurities have similar polarity to your product, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Gradient elution may also improve separation.
Product Decomposition on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral or deactivated silica gel, or an alternative purification method like distillation if the product is volatile and thermally stable.
Emulsion Formation during Aqueous Workup To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. Slow, gentle stirring during extraction can also prevent emulsion formation.
Problem 3: Unexpected Side Products Observed
Possible Cause Troubleshooting Step
Hydrolysis of the Ester Traces of water in the reaction mixture can lead to the formation of heptanoic acid.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Nucleophilic Attack at the Chlorinated Carbon If the reaction involves a nucleophile, it may attack the carbon bearing the chlorine atom in addition to the desired reaction pathway. Consider protecting the chloro group if it is not the intended reaction site.
Elimination Reaction In the presence of a strong base, an elimination reaction can occur to form ethyl heptanoate and vinyl chloride. Use a milder, non-nucleophilic base if possible.

Experimental Protocols

Protocol 1: General Procedure for a Substitution Reaction at the Chloro Position

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, Acetonitrile) in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon).

  • Add the nucleophile (1.1 to 1.5 equivalents).

  • If necessary, add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to scavenge any acid formed.

  • Stir the reaction at the desired temperature (this may range from room temperature to elevated temperatures, depending on the nucleophile's reactivity).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different conditions on reactions involving this compound. This data is for illustrative purposes only and should be experimentally determined.

Table 1: Hypothetical Effect of pH on Hydrolysis Rate

pHTemperature (°C)Half-life of this compound (hours)
25072
750>500
125012

Table 2: Hypothetical Product Distribution in a Reaction with a Nucleophile

NucleophileBaseTemperature (°C)Desired Product (%)Side Product (Elimination) (%)
Sodium AzideNone6095<5
Sodium Hydroxide-804060
Potassium CyanideK2CO3708515

Visualizations

Troubleshooting_Workflow Start Unexpected Reaction Outcome Check_Purity Verify Starting Material Purity Start->Check_Purity Analyze_Mixture Analyze Crude Reaction Mixture (TLC, GC, NMR) Check_Purity->Analyze_Mixture Low_Yield Low Yield or Incomplete Reaction? Analyze_Mixture->Low_Yield Identify_Side_Products Identify Side Products Modify_Protocol Modify Protocol (e.g., change base, solvent) Identify_Side_Products->Modify_Protocol Side_Products Presence of Unexpected Side Products? Low_Yield->Side_Products No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Optimize_Conditions Yes Side_Products->Identify_Side_Products Yes Purification_Issues Address Purification Challenges Side_Products->Purification_Issues No Success Successful Outcome Optimize_Conditions->Success Modify_Protocol->Success Purification_Issues->Success

Caption: Troubleshooting workflow for unexpected experimental results.

Competing_Pathways Start 2-Chloroethyl heptanoate Nuc_Attack_Carbonyl Nucleophilic Attack at Carbonyl Start->Nuc_Attack_Carbonyl Nuc_Attack_Alkyl Nucleophilic Attack at C-Cl Start->Nuc_Attack_Alkyl Base_Elimination Base-Induced Elimination Start->Base_Elimination Hydrolysis Hydrolysis (Ester Cleavage) Start->Hydrolysis Product_Acyl_Sub Acyl Substitution Product Nuc_Attack_Carbonyl->Product_Acyl_Sub Product_Alkyl_Sub Alkyl Substitution Product Nuc_Attack_Alkyl->Product_Alkyl_Sub Product_Elimination Elimination Product Base_Elimination->Product_Elimination Product_Hydrolysis Heptanoic Acid + 2-Chloroethanol Hydrolysis->Product_Hydrolysis

Caption: Competing reaction pathways for this compound.

Purification_Decision_Tree Start Crude Product Mixture Is_Volatile Is the Product Volatile and Thermally Stable? Start->Is_Volatile Distillation Distillation Is_Volatile->Distillation Yes Is_Solid Is the Product a Solid? Is_Volatile->Is_Solid No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Polarity_Difference Sufficient Polarity Difference from Impurities? Is_Solid->Polarity_Difference No Column_Chromatography Column Chromatography Prep_HPLC Preparative HPLC Polarity_Difference->Column_Chromatography Yes Polarity_Difference->Prep_HPLC No

Caption: Decision tree for selecting a suitable purification method.

References

Refining experimental protocols involving 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving 2-Chloroethyl heptanoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an ester that can function as an alkylating agent. Due to its reactive chloroethyl group, it is utilized in organic synthesis to introduce a heptanoyloxyethyl group to various nucleophiles. This makes it a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its properties as an alkylating agent are of interest in medicinal chemistry for the development of new therapeutic agents.[1]

Q2: What are the main safety precautions to consider when handling this compound?

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. As with many alkylating agents, it may be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Q3: How can I monitor the progress of a reaction involving this compound?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of reactions involving this compound.[2][3][4] A suitable solvent system should be chosen to achieve good separation between the starting materials and the product. A three-lane spotting system on the TLC plate is recommended: one lane for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture to aid in identification.[2] The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying products and byproducts.[5][6]

Q4: What are the expected degradation pathways for this compound?

Forced degradation studies can help elucidate the potential degradation pathways.[7][8][9][10][11] Under hydrolytic conditions (acidic, basic, and neutral), the ester linkage is susceptible to cleavage, yielding 2-chloroethanol and heptanoic acid. The chloroethyl group may also undergo hydrolysis to form a hydroxyethyl group. Oxidative conditions could potentially lead to oxidation at various positions on the heptanoyl chain. Photolytic degradation might also occur upon exposure to UV light.

Troubleshooting Guides

Synthesis & Purification
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation - Inactive reagents (e.g., moisture-sensitive heptanoyl chloride).- Incorrect reaction temperature.- Insufficient reaction time.- Ineffective catalyst (if applicable).- Use freshly opened or purified reagents.- Ensure the reaction is performed under anhydrous conditions if necessary.- Optimize the reaction temperature and monitor the reaction over a longer period using TLC or GC-MS.[2][5]- If using a catalyst, ensure it is active and used in the correct amount.
Presence of Multiple Impurities in Crude Product - Side reactions such as hydrolysis of the starting material or product.- Presence of impurities in the starting materials.- Reaction temperature is too high, leading to decomposition.- Ensure starting materials are pure before beginning the reaction.- Control the reaction temperature carefully.- Minimize exposure to moisture.
Difficulty in Purifying the Product - Product co-elutes with impurities during column chromatography.- Product is thermally unstable and degrades during distillation.- Experiment with different solvent systems for column chromatography to improve separation.- Consider vacuum distillation to lower the boiling point and prevent thermal decomposition.- Recrystallization may be an option if the product is a solid at room temperature.
Alkylation Reactions
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Alkylated Product - Poor nucleophilicity of the substrate.- Steric hindrance around the nucleophilic site.- Competing side reactions (e.g., elimination).- The amine substrate is not basic enough.[12][13]- Use a stronger base to deprotonate the nucleophile if applicable.- Increase the reaction temperature or prolong the reaction time.- Consider using a different solvent that may favor the desired reaction pathway.- For amine alkylation, the basicity of the amine is a critical factor.[12][13]
Formation of Di-alkylated or Poly-alkylated Products - Use of excess this compound.- The mono-alkylated product is more nucleophilic than the starting material.- Use a stoichiometric amount or a slight excess of the nucleophile.- Add the this compound slowly to the reaction mixture to maintain a low concentration.
Reaction with Amines is Unsuccessful - The amine is a weak nucleophile.- The reaction conditions are not optimal for the specific amine.- The kinetics of reactions with primary and secondary amines can be complex and may follow a zwitterionic mechanism.[12][13] Adjusting the pH and temperature can influence the reaction rate.[14]

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes a general procedure for the synthesis of this compound from 2-chloroethanol and heptanoyl chloride.

Materials:

  • Heptanoyl chloride

  • 2-Chloroethanol

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add heptanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.[2]

  • Once the reaction is complete (typically after several hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

General Protocol for Monitoring Reaction by TLC
  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • On a TLC plate, spot the starting material (reactant) in the left lane, the reaction mixture in the right lane, and a co-spot of both in the middle lane.[2]

  • Place the TLC plate in the chamber and allow the eluent to ascend.

  • Visualize the plate under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

Data Presentation

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl heptanoateC9H18O2158.24188-189
Methyl heptanoateC8H16O2144.21172-173

Table 2: Typical Spectroscopic Data for Related Esters

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)
Ethyl heptanoate 0.89 (t, 3H), 1.25 (t, 3H), 1.29 (m, 6H), 1.61 (quint, 2H), 2.27 (t, 2H), 4.12 (q, 2H)14.0, 14.2, 22.5, 25.0, 28.9, 31.5, 34.4, 60.1, 173.9~1740 (C=O stretch)
Methyl heptanoate 0.89 (t, 3H), 1.29 (m, 6H), 1.61 (quint, 2H), 2.30 (t, 2H), 3.66 (s, 3H)14.0, 22.5, 25.0, 28.9, 31.5, 34.3, 51.4, 174.3~1740 (C=O stretch)

Note: This data is for ethyl heptanoate and methyl heptanoate and is provided as a reference for expected peak locations for this compound.[15][16][17][18] The 1H and 13C NMR spectra for this compound would show additional signals corresponding to the chloroethyl group.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Reactants: 2-Chloroethanol Heptanoyl Chloride Base s2 Reaction (Esterification) s1->s2 s3 Crude Product s2->s3 w1 Quenching (Water) s3->w1 w2 Extraction w1->w2 w3 Drying w2->w3 p1 Concentration w3->p1 p2 Vacuum Distillation or Column Chromatography p1->p2 p3 Pure 2-Chloroethyl heptanoate p2->p3

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Reaction Yield c1 Check Reagent Quality start->c1 c2 Verify Reaction Conditions (Temp, Time) c1->c2 Good Quality a1 Use Fresh/Pure Reagents c1->a1 Poor Quality c3 Monitor with TLC/GC-MS c2->c3 Optimal a2 Optimize Temperature and Reaction Time c2->a2 Suboptimal a3 Confirm Product Formation and Starting Material Consumption c3->a3 Inconclusive

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Stability of 2-Chloroethyl Heptanoate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Chloroethyl heptanoate in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by several factors:

  • pH: The rate of hydrolysis of the ester linkage is highly dependent on the pH of the solution. Esters are susceptible to both acid-catalyzed and, more significantly, base-catalyzed hydrolysis.[1][2]

  • Temperature: Higher temperatures typically accelerate the rate of degradation reactions, including hydrolysis.

  • Solvent Composition: The polarity and protic nature of the solvent or co-solvent system can influence the stability of the compound.

  • Presence of Nucleophiles: Nucleophilic species in the solution can react with the electrophilic centers of this compound, leading to degradation.

  • Light and Air (Oxygen): Exposure to light (photodegradation) and oxygen (oxidation) can potentially lead to the degradation of the molecule, although the extent of this for this compound is not extensively documented in publicly available literature.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound has two primary sites susceptible to degradation: the ester group and the chloroethyl group. The most probable degradation pathways are:

  • Hydrolysis of the Ester Linkage: This is often the most significant degradation pathway for esters in aqueous solutions. It can be catalyzed by either acid or base and results in the formation of heptanoic acid and 2-chloroethanol. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.[1][2]

  • Nucleophilic Substitution at the Chloroethyl Group: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. Common nucleophiles in experimental solutions include water, hydroxide ions, and buffer components. This can lead to the formation of 2-hydroxyethyl heptanoate.

Q3: How can I monitor the stability of my this compound solution?

The most common and effective method for monitoring the stability of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[3] An appropriate HPLC method should be able to separate the intact this compound from its potential degradation products. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for separating, identifying, and quantifying the parent compound and its degradants.[3]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it can help in the identification of unknown degradation products by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound and its degradants are volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in my aqueous buffer system.

Potential Cause Troubleshooting Step Rationale
High pH of the Buffer Measure the pH of your solution. If it is neutral to basic (pH > 7), consider using a buffer with a lower pH.Esters are prone to rapid base-catalyzed hydrolysis.[1][2] Lowering the pH will significantly decrease the rate of this degradation pathway.
Elevated Temperature Conduct your experiment at a lower temperature, if permissible by the experimental design. Store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen).Chemical degradation rates, including hydrolysis, generally decrease with decreasing temperature.
Reactive Buffer Components If possible, switch to a buffer system with less nucleophilic components. For example, phosphate or citrate buffers may be more inert than amine-based buffers.Buffer components can act as nucleophiles and directly attack the this compound molecule.

Issue 2: Appearance of unknown peaks in my chromatogram during stability analysis.

Potential Cause Troubleshooting Step Rationale
Degradation of this compound Use LC-MS to obtain the molecular weight of the unknown peaks. Compare these with the expected molecular weights of potential degradation products (heptanoic acid, 2-chloroethanol, 2-hydroxyethyl heptanoate).This will help in tentatively identifying the degradation products and understanding the degradation pathway.
Interaction with Excipients or Other Components Prepare and analyze solutions of individual components of your formulation to see if they are the source of the unknown peaks.Other molecules in your solution may be degrading or reacting with this compound.
Photodegradation Protect your solutions from light by using amber vials or covering them with aluminum foil.Although not definitively documented for this specific molecule, many organic compounds are susceptible to photodegradation.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[1]

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to the expected rapid degradation.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample or a solution in a non-reactive solvent to elevated temperatures (e.g., 80 °C).

    • Photodegradation: Expose a solution to a light source (e.g., UV lamp or a photostability chamber) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a developed HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • If necessary, use LC-MS to identify the structure of the major degradants.

Protocol 2: Example of a Stability-Indicating HPLC Method

Objective: To quantify the amount of this compound and separate it from its potential degradation products.

Instrumentation and Conditions (Example):

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Disclaimer: This is an example method and will likely require optimization for your specific application.

Data Presentation

Table 1: Hypothetical Stability of this compound at Different pH Values (at 25 °C)

pH Buffer System Half-life (t1/2) in hours (Illustrative)
3.0Citrate Buffer> 500
5.0Acetate Buffer~ 250
7.4Phosphate Buffer~ 48
9.0Borate Buffer< 5

Table 2: Hypothetical Effect of Temperature on Stability in pH 7.4 Buffer

Temperature (°C) Half-life (t1/2) in hours (Illustrative)
4> 200
25~ 48
40~ 12

Note: The quantitative data in Tables 1 and 2 are for illustrative purposes only and are intended to demonstrate how to present stability data. Actual values must be determined experimentally.

Visualizations

Degradation_Pathway A This compound B Heptanoic Acid A->B Ester Hydrolysis (H+ or OH-) C 2-Chloroethanol A->C Ester Hydrolysis (H+ or OH-) D 2-Hydroxyethyl heptanoate A->D Nucleophilic Substitution (e.g., H2O, OH-)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of This compound B Expose to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Withdraw Samples at Time Intervals B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradants D->E F Identify Degradation Products (e.g., LC-MS) D->F G Determine Degradation Rate and Half-life E->G

Caption: Workflow for a forced degradation and stability study.

References

Resolving peak shape issues for 2-Chloroethyl heptanoate in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common peak shape issues encountered during the gas chromatography (GC) analysis of 2-Chloroethyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed for this compound?

The most frequently encountered issues are peak tailing, peak fronting, and split peaks. These problems can affect the accuracy and precision of your analytical results by causing poor resolution and integration.

Q2: Why is my this compound peak tailing?

Peak tailing for this compound is often caused by active sites in the GC system.[1][2][3] As a halogenated ester, it can be susceptible to interactions with acidic silanol groups in the injector liner or on the column. Other causes can include column contamination, improper column installation, or a mismatch between the solvent and stationary phase polarity.[1][4]

Q3: What causes my this compound peak to show fronting?

Peak fronting is typically a sign of column overload.[5] This can happen if the sample concentration is too high or the injection volume is too large. It can also be caused by an injection temperature that is too low, leading to sample condensation on the column.[6]

Q4: I am observing split peaks for this compound. What could be the reason?

Split peaks can arise from several factors, including poor injection technique, a contaminated or poorly installed liner, or an incompatible solvent and initial oven temperature combination, especially in splitless injections.[2]

Troubleshooting Guides

Issue 1: Peak Tailing

Tailing peaks are characterized by an asymmetry where the latter half of the peak is broader than the front half.

Troubleshooting Workflow: Peak Tailing

G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed q1 Perform Inlet Maintenance? start->q1 s1 Replace liner, septum, and O-ring. Clean the injector port. q1->s1 Yes q2 Check Column Installation? q1->q2 No s1->q2 s2 Ensure a clean, square cut. Verify correct installation depth. q2->s2 Yes q3 Condition or Trim Column? q2->q3 No s2->q3 s3 Bake out the column or trim 10-20 cm from the inlet. q3->s3 Yes q4 Optimize Method Parameters? q3->q4 No s3->q4 s4 Increase oven temperature ramp or use a more inert column. q4->s4 Yes end Peak Shape Improved q4->end No s4->end

Caption: A flowchart for systematically troubleshooting peak tailing issues.

Detailed Troubleshooting Steps:

  • Inlet Maintenance: The injection port is a common source of activity.[4][7]

    • Action: Replace the inlet liner, septum, and O-ring. Use a deactivated liner, preferably with glass wool, to trap non-volatile residues.

    • Protocol:

      • Cool the injector to a safe temperature.

      • Turn off the carrier gas flow to the inlet.

      • Remove the septum nut and the old septum.

      • Unscrew the inlet retaining nut and carefully remove the liner.

      • Clean the injector port with an appropriate solvent (e.g., methanol, acetone).

      • Install a new, deactivated liner and O-ring.

      • Replace the septum and tighten the septum nut.

      • Restore carrier gas flow and perform a leak check.

  • Column Installation: An improper column cut or installation can create dead volume and cause peak tailing.[2]

    • Action: Re-cut and reinstall the column.

    • Protocol:

      • Carefully score the fused silica tubing with a ceramic scoring wafer.

      • Gently snap the tubing to create a clean, square cut.

      • Examine the cut under magnification to ensure it is perpendicular and free of jagged edges.[1][6]

      • Install the column in the injector and detector according to the manufacturer's instructions for the correct insertion depth.

  • Column Contamination/Activity: Active sites on the column can interact with this compound.

    • Action: Condition the column or trim the front end.

    • Protocol (Column Conditioning):

      • Disconnect the column from the detector.

      • Set the carrier gas flow to the normal operating rate.

      • Program the oven to heat to a temperature 20-30°C above the final temperature of your analytical method, without exceeding the column's maximum temperature limit.

      • Hold at this temperature for 1-2 hours.

    • Protocol (Trimming):

      • Cool the oven and inlet.

      • Carefully remove the column from the inlet.

      • Trim 10-20 cm from the inlet end of the column using the proper cutting technique described above.

      • Reinstall the column.

Recommended GC Parameters (Initial):

ParameterRecommended Value
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms)
Injector Temp. 250 °C
Oven Program 80 °C (hold 1 min), ramp at 10 °C/min to 220 °C (hold 5 min)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Injection Mode Split (e.g., 50:1)
Issue 2: Peak Fronting

Fronting peaks have a leading edge that is less steep than the trailing edge.

Troubleshooting Workflow: Peak Fronting

G cluster_0 Troubleshooting Peak Fronting start Peak Fronting Observed q1 Reduce Sample Concentration? start->q1 s1 Dilute the sample and re-inject. q1->s1 Yes q2 Decrease Injection Volume? q1->q2 No s1->q2 s2 Reduce the injection volume (e.g., from 1 µL to 0.5 µL). q2->s2 Yes q3 Increase Injector Temperature? q2->q3 No s2->q3 s3 Increase the injector temperature by 10-20 °C. q3->s3 Yes q4 Use a Higher Capacity Column? q3->q4 No s3->q4 s4 Use a column with a thicker film or larger internal diameter. q4->s4 Yes end Peak Shape Improved q4->end No s4->end

Caption: A decision tree for resolving peak fronting issues.

Detailed Troubleshooting Steps:

  • Sample Overload: This is the most common cause of peak fronting.

    • Action: Reduce the amount of analyte introduced onto the column.

    • Protocols:

      • Dilute the Sample: Prepare a more dilute sample and inject it. If the peak shape improves, the original sample was overloaded.

      • Reduce Injection Volume: Decrease the volume injected onto the column (e.g., from 1 µL to 0.5 µL).

      • Increase Split Ratio: If using split injection, increase the split ratio (e.g., from 20:1 to 50:1 or higher) to introduce less sample onto the column.[1]

  • Insufficient Vaporization: If the injector temperature is too low, the sample may not vaporize completely and quickly, leading to a broad, fronting peak.

    • Action: Increase the injector temperature.

    • Protocol:

      • Increase the injector temperature in increments of 10-20 °C.

      • Ensure the temperature does not exceed the thermal stability of this compound or the column's maximum operating temperature.

  • Column Capacity: The column may not have sufficient capacity for the amount of sample being injected.

    • Action: Use a column with a higher capacity.

    • Protocol:

      • Select a column with a thicker stationary phase film (e.g., 0.5 µm instead of 0.25 µm).

      • Alternatively, use a column with a larger internal diameter (e.g., 0.32 mm instead of 0.25 mm).

Quantitative Adjustments for Peak Fronting:

ParameterInitial ValueAdjusted Value
Sample Concentration 100 µg/mL10 µg/mL
Injection Volume 1.0 µL0.5 µL
Split Ratio 20:150:1 or 100:1
Injector Temperature 230 °C250 °C
Issue 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Troubleshooting Workflow: Split Peaks

G cluster_0 Troubleshooting Split Peaks start Split Peak Observed q1 Check Liner Installation? start->q1 s1 Ensure liner is properly seated and not cracked. q1->s1 Yes q2 Optimize Injection Technique? q1->q2 No s1->q2 s2 Ensure a fast, smooth injection. q2->s2 Yes q3 Review Solvent and Oven Temp? q2->q3 No s2->q3 s3 Initial oven temp should be ~20°C below solvent boiling point. q3->s3 Yes end Peak Shape Improved q3->end No s3->end

Caption: A systematic approach to diagnosing and fixing split peaks.

Detailed Troubleshooting Steps:

  • Inlet Liner Issues: A cracked or improperly installed liner can disrupt the sample path.

    • Action: Inspect and replace the inlet liner.

    • Protocol:

      • Follow the same procedure as for inlet maintenance.

      • Carefully inspect the liner for any cracks or chips.

      • Ensure the new liner is correctly positioned within the inlet.

  • Injection Technique: A slow or inconsistent injection can cause the sample to vaporize in a non-uniform manner.

    • Action: Ensure a fast and smooth injection.

    • Protocol:

      • If using manual injection, practice a quick and consistent injection technique.

      • For autosamplers, ensure the injection speed is set to "fast."

  • Solvent Focusing (Splitless Injection): An incorrect initial oven temperature relative to the solvent's boiling point can lead to poor analyte focusing at the head of the column.[2]

    • Action: Adjust the initial oven temperature.

    • Protocol:

      • The initial oven temperature should be approximately 20°C below the boiling point of the sample solvent.[2]

      • For example, if using dichloromethane (boiling point ~40°C), the initial oven temperature should be around 20°C. If this is not feasible, consider using a solvent with a higher boiling point.

Solvent and Initial Temperature Compatibility:

SolventBoiling Point (°C)Recommended Initial Oven Temp (°C)
Dichloromethane39.6~20
Hexane68~40-50
Ethyl Acetate77.1~50-60

References

Strategies to minimize by-product formation with 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Chloroethyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of heptanoic acid with 2-chloroethanol in the presence of an acid catalyst.[1][2][3] This method is widely used for the preparation of esters from carboxylic acids and alcohols.

Q2: What are the primary by-products to expect during the synthesis of this compound?

A2: The primary by-products in the synthesis of this compound are typically:

  • Heptanoic acid and 2-chloroethanol: These are unreacted starting materials or products of hydrolysis of the ester.[2]

  • Water: A direct by-product of the esterification reaction.[2]

  • Bis(2-chloroethyl) ether: This can form from the acid-catalyzed self-condensation of 2-chloroethanol, especially at higher temperatures.

  • Ethyl heptanoate: If ethanol is present as an impurity in the 2-chloroethanol.

  • Vinyl heptanoate and other elimination products: These can arise from the elimination of HCl from this compound, although this is less common under typical acidic esterification conditions.

Q3: How can I minimize the hydrolysis of this compound back to its starting materials?

A3: Fischer esterification is a reversible reaction.[2][3] To minimize the reverse reaction (hydrolysis), you can:

  • Use an excess of 2-chloroethanol: This shifts the equilibrium towards the product side.[1][4]

  • Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[1][3]

Q4: What is the optimal temperature for the synthesis of this compound?

A4: The optimal temperature is a balance between reaction rate and by-product formation. Generally, the reaction is carried out at the reflux temperature of the solvent.[5] However, excessively high temperatures can promote side reactions like the formation of bis(2-chloroethyl) ether. It is crucial to monitor the reaction progress and adjust the temperature accordingly.

Q5: Which acid catalyst is most effective for this esterification?

A5: Common acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and acidic ion-exchange resins.[1] The choice of catalyst can influence reaction time and yield. For sensitive substrates, a milder catalyst like p-TsOH may be preferred to minimize charring or degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to equilibrium.- Increase the molar ratio of 2-chloroethanol to heptanoic acid.- Remove water during the reaction using a Dean-Stark trap.- Increase the reaction time.
Insufficient catalyst.- Increase the catalyst loading, but be mindful of potential side reactions.
Reaction temperature is too low.- Increase the reaction temperature to the reflux temperature of the solvent.
Presence of significant amounts of unreacted heptanoic acid Incomplete esterification.- See solutions for "Low Yield".- Ensure the catalyst is active.
Hydrolysis of the product during workup.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup.- Ensure all glassware is dry.
Formation of bis(2-chloroethyl) ether High reaction temperature.- Lower the reaction temperature and extend the reaction time if necessary.
High concentration of acid catalyst.- Reduce the amount of acid catalyst.
Product is dark or contains colored impurities Charring of the starting materials or product.- Use a milder acid catalyst (e.g., p-TsOH).- Reduce the reaction temperature.
Difficulty in separating the product from 2-chloroethanol Similar boiling points or polarity.- Use a fractional distillation apparatus for purification.- Perform a thorough aqueous wash during workup to remove the more water-soluble 2-chloroethanol.

Experimental Protocols

Generalized Protocol for Fischer Esterification of Heptanoic Acid with 2-Chloroethanol

This protocol provides a general procedure. Researchers should optimize the conditions for their specific experimental setup.

Materials:

  • Heptanoic acid

  • 2-Chloroethanol (in excess, e.g., 3-5 molar equivalents)

  • Acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH, 1-2 mol%)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add heptanoic acid, a 3-5 fold molar excess of 2-chloroethanol, and an appropriate amount of anhydrous solvent (e.g., toluene).

  • Add the acid catalyst (e.g., 1-2 mol% of H₂SO₄ or p-TsOH) to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (no more water is collected or starting material is consumed), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound (Illustrative Data)

Entry Molar Ratio (Heptanoic Acid:2-Chloroethanol) Catalyst (mol%) Temperature (°C) Reaction Time (h) Yield (%)
11:1.5H₂SO₄ (1%)110465
21:3H₂SO₄ (1%)110485
31:5H₂SO₄ (1%)110492
41:3p-TsOH (2%)110682
51:3H₂SO₄ (1%)90875

Note: This table presents illustrative data based on general principles of Fischer esterification to demonstrate the expected trends. Actual results may vary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reaction Check Reaction Completion (TLC/GC analysis) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_alcohol Increase Molar Ratio of 2-Chloroethanol incomplete->increase_alcohol check_catalyst Check Catalyst Activity incomplete->check_catalyst workup_issue Investigate Workup Procedure complete->workup_issue hydrolysis Potential Hydrolysis during Workup workup_issue->hydrolysis purification_loss Loss during Purification workup_issue->purification_loss neutralize Ensure Proper Neutralization hydrolysis->neutralize optimize_distillation Optimize Distillation Conditions purification_loss->optimize_distillation fischer_esterification cluster_reactants Reactants cluster_products Products heptanoic_acid Heptanoic Acid protonation Protonation of Carbonyl Oxygen heptanoic_acid->protonation chloroethanol 2-Chloroethanol nucleophilic_attack Nucleophilic Attack by 2-Chloroethanol chloroethanol->nucleophilic_attack catalyst H+ (Acid Catalyst) catalyst->protonation ester This compound ester->catalyst Catalyst Regeneration water Water protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination elimination->ester elimination->water

References

Validation & Comparative

Validating Analytical Methods for 2-Chloroethyl Heptanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative overview of analytical methods for the validation of 2-Chloroethyl heptanoate, a potential process-related impurity. We present detailed experimental protocols and performance data for a primary Gas Chromatography with Flame Ionization Detection (GC-FID) method and a comparative Gas Chromatography-Mass Spectrometry (GC-MS) method.

The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the identification and quantification of impurities in drug substances.[2][3] This necessitates the development and validation of robust analytical methods to ensure that impurity levels are maintained below established safety thresholds.[2][3] this compound is a potential impurity that can arise from the synthesis of certain APIs. Its accurate quantification requires sensitive and specific analytical techniques.

This guide outlines a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the determination of this compound. We also provide a comparison with a Gas Chromatography-Mass Spectrometry (GC-MS) method, a powerful alternative for both quantification and structural confirmation of impurities.

Methodology and Performance

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose.[4] Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for the determination of this compound.[5] The GC-FID method offers a balance of sensitivity, robustness, and cost-effectiveness for routine quality control.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: The drug substance is dissolved in a suitable solvent, such as dichloromethane, to a final concentration of 10 mg/mL. A standard solution of this compound is prepared in the same solvent.

Validation Data Summary:

The following table summarizes the hypothetical validation data for the GC-FID method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.9992
Range 1 - 20 µg/mL1 - 25 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%98.5 - 102.3%
Precision (RSD%)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 10.0%4.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 µg/mL
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced specificity and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool.[6][7] While often used for the identification of unknown impurities, it can also be validated for quantitative purposes.

Experimental Protocol:

The GC conditions for the GC-MS method are similar to the GC-FID method. The key difference lies in the detector.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Comparative Performance:

The following table compares the key performance characteristics of the GC-FID and GC-MS methods.

FeatureGC-FIDGC-MS
Specificity Good, based on retention time.Excellent, based on both retention time and mass spectrum.
Sensitivity (LOD/LOQ) Generally lower than GC-MS in SIM mode.Higher sensitivity, especially in SIM mode.
Quantitative Analysis Excellent linearity and precision.Good linearity and precision, especially with an internal standard.
Confirmation of Identity Not possible.Definitive confirmation through mass spectral library matching.
Cost and Complexity Lower cost, simpler operation.Higher initial cost and more complex operation and data analysis.

Experimental Workflow and Decision Making

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for routine quantification versus impurity identification. The following diagrams illustrate the general workflow for validating an analytical method and a decision-making process for choosing between GC-FID and GC-MS.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Documentation & Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., GC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Prepare Validation Report V6->D1 D2 Implement for Routine Analysis D1->D2 Method Selection Logic Start Need to Analyze This compound Decision1 Is structural confirmation required? Start->Decision1 Decision2 Is high sensitivity (sub-ppm) required? Decision1->Decision2 No GCMS Use GC-MS Decision1->GCMS Yes GCFID Use GC-FID Decision2->GCFID No Decision2->GCMS Yes

References

A Comparative Analysis of 2-Chloroethyl Heptanoate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Chloroethyl heptanoate and other established alkylating agents used in research and clinical settings. Due to the limited publicly available experimental data specifically for this compound, this comparison focuses on its structural class—chloroethyl esters—and draws parallels with well-characterized alkylating agents. The information is intended to provide a framework for researchers interested in the potential evaluation of this and similar compounds.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on organic molecules. In a biological context, their primary target is DNA. By covalently modifying DNA, these agents can induce cytotoxicity, making them a cornerstone of cancer chemotherapy. Their mechanism of action typically involves the formation of highly reactive intermediates that alkylate DNA bases, leading to a cascade of cellular events including DNA damage, cell cycle arrest, and ultimately, apoptosis. The major classes of alkylating agents include nitrogen mustards, nitrosoureas, and alkyl sulfonates.

This compound belongs to the broader category of chloroethyl-containing compounds. The 2-chloroethyl group is a key pharmacophore in many clinically used alkylating agents, where it participates in the formation of a reactive aziridinium ion that directly alkylates DNA.

Physicochemical Properties of Selected Alkylating Agents

The physicochemical properties of alkylating agents, such as molecular weight, solubility, and stability, significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their reactivity. A comparison of these properties for some well-known alkylating agents is presented below.

PropertyChlorambucil (Nitrogen Mustard)[1][2][3][4][5][6]Melphalan (Nitrogen Mustard)[7][8][9][10][11][12][13][14]Carmustine (BCNU) (Nitrosourea)[15][16][17][18][19][20][21][22][23]Busulfan (Alkyl Sulfonate)[24][25][26][27][28]
Molecular Weight ( g/mol ) 304.21[2][3][5]305.20[7]214.05[21][22]246.30[27]
Water Solubility Practically insoluble[2]Insoluble[8][9]4 mg/mL[19][22]Slightly soluble[24]
LogP (Octanol-Water) 4.07[2]-0.52 (at pH 7)[7]Not availableNot available
Stability in Solution Stable, but may be light sensitive.[2]Sensitive to light, heat, and moisture.[7]Unstable in aqueous solutions, pH-dependent.[15][17][18]Undergoes hydrolysis in aqueous media.[24][28]
Appearance White to pale beige crystalline powder[1]White to buff-colored powder[7]Slightly yellow crystalline powder[19]White crystalline powder

Comparative Cytotoxicity of Alkylating Agents

The cytotoxic potential of alkylating agents is a critical measure of their anti-cancer activity. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The IC50 values can vary significantly depending on the cell line and the duration of exposure. Below is a table compiling representative IC50 values for various alkylating agents against different cancer cell lines.

Alkylating Agent ClassCompoundCell LineIC50 (µM)Reference
Nitrogen Mustards ChlorambucilMDA-MB-46834.4--INVALID-LINK--[29][30]
MelphalanMDA-MB-46848.7--INVALID-LINK--[29][30]
Nitrogen Mustard DerivativeMCF-712.6 ± 0.8--INVALID-LINK--[31]
Nitrogen Mustard DerivativeA54918.2 ± 1.8--INVALID-LINK--[31]
Nitrogen Mustard DerivativeMIA PaCa-24.2 ± 1.0--INVALID-LINK--[31]
Nitrosoureas Carmustine (BCNU)NIH/3T360 µg/mL (~280 µM)--INVALID-LINK--[32]
Lomustine (CCNU)P3886-7 µM--INVALID-LINK--[33]
ACNUNIH/3T3750 µg/mL (~3490 µM)--INVALID-LINK--[32]
Alkyl Sulfonates BusulfanWalker 2563.9-fold cross-resistant to chlorambucil--INVALID-LINK--

Mechanism of Action: DNA Alkylation and Induction of Apoptosis

The cytotoxic effects of chloroethyl-containing alkylating agents are primarily mediated through their ability to alkylate DNA. This process disrupts DNA replication and transcription, leading to the activation of DNA damage response pathways and, ultimately, programmed cell death (apoptosis).

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response A This compound (or other chloroethyl agent) B Intracellular Esterase Activity A->B Hydrolysis C Formation of Reactive Aziridinium Ion B->C D DNA C->D E Monoadduct Formation (Alkylation of Guanine N7) D->E Alkylation F Interstrand Cross-links (ICLs) E->F Secondary Alkylation G DNA Strand Breaks F->G H DNA Damage Response (DDR) (e.g., p53 activation) G->H I Cell Cycle Arrest H->I J Apoptosis Induction H->J I->J K Cell Death J->K

Mechanism of action for a chloroethyl-containing alkylating agent.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of the alkylating agent (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G A Seed cells in 96-well plate B Treat with Alkylating Agent A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for a typical MTT cytotoxicity assay.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Methodology:

  • Cell Preparation: After treatment with the alkylating agent, harvest the cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks and alkali-labile sites) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

Methodology:

  • Cell Fixation and Permeabilization: Fix the treated cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection: If a hapten-labeled dUTP was used, detect the incorporated label with a fluorescently-labeled antibody. If a fluorescently labeled dUTP was used, proceed directly to visualization.

  • Counterstaining and Visualization: Counterstain the cell nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal from the incorporated labeled dUTPs.

  • Quantification: Quantify the percentage of TUNEL-positive cells to determine the level of apoptosis.

G A DNA Damage (from Alkylating Agent) B Activation of Caspase Cascade A->B C Activation of Executioner Caspases (e.g., Caspase-3) B->C D Cleavage of Cellular Substrates C->D E DNA Fragmentation C->E F Apoptotic Body Formation D->F E->F G Phagocytosis F->G

Simplified signaling pathway for apoptosis induction.

Conclusion

Compared to bifunctional alkylating agents like many nitrogen mustards and nitrosoureas, which can form highly cytotoxic interstrand cross-links, a monofunctional agent like this compound would primarily form monoadducts on DNA. While still capable of inducing cytotoxicity, the potency may be lower than that of bifunctional agents.

Further experimental evaluation of this compound using the detailed protocols provided in this guide is necessary to definitively characterize its cytotoxic and apoptotic-inducing activities and to accurately compare its performance against other established alkylating agents. Researchers are encouraged to use the provided methodologies to generate robust and comparable data.

References

A Comparative Analysis of the Reactivity of 2-Chloroethyl heptanoate and 2-Bromoethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the chemical reactivity of 2-chloroethyl heptanoate and 2-bromoethyl heptanoate, tailored for researchers, scientists, and professionals in drug development. The primary focus is on their susceptibility to nucleophilic substitution reactions, a critical aspect for their application as synthetic intermediates.

Introduction to Reactivity in 2-Haloethyl Heptanoates

This compound and 2-bromoethyl heptanoate are structurally similar esters, differing only in the halogen atom attached to the ethyl group. This seemingly minor difference has significant implications for their chemical reactivity, particularly in reactions where the halogen acts as a leaving group. In nucleophilic substitution reactions, a nucleophile replaces the halogen atom. The efficiency and rate of this reaction are heavily influenced by the nature of the carbon-halogen bond and the stability of the resulting halide ion.[1][2][3]

Generally, alkyl bromides are more reactive than their corresponding alkyl chlorides in nucleophilic substitution reactions.[1] This increased reactivity is attributed to two primary factors: the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1][2] A weaker bond requires less energy to break, and greater polarizability facilitates the interaction with an incoming nucleophile, both of which contribute to a faster reaction rate.[1]

Theoretical Framework: Nucleophilic Substitution

The reactivity of these compounds is best understood through the lens of nucleophilic substitution, which can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

  • SN2 Mechanism: This is a single-step (concerted) process where the nucleophile attacks the electrophilic carbon at the same time as the halide leaving group departs.[4][5] The reaction rate depends on the concentration of both the substrate and the nucleophile.

  • SN1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate.[5][6] This is followed by a rapid attack of the nucleophile on the carbocation. The rate is primarily dependent on the substrate concentration and the stability of the intermediate carbocation.

For primary alkyl halides like 2-haloethyl heptanoates, the SN2 pathway is generally favored. In this context, the defining factor for reactivity is the leaving group's ability to depart. A good leaving group is a species that is stable on its own (i.e., a weak base).[7][8] Comparing the leaving groups, the bromide ion (Br-) is a weaker base than the chloride ion (Cl-), making it a better leaving group.[7][9] This fundamental difference predicts that 2-bromoethyl heptanoate will be more reactive than this compound.

sub 2-Haloethyl Heptanoate ts Transition State [Nu---C---X]⁻ sub->ts Attack nu Nucleophile (Nu⁻) nu->ts prod Substituted Product ts->prod Bond Formation lg Halide Ion (X⁻) ts->lg Bond Cleavage

Caption: Generalized SN2 reaction pathway for 2-haloethyl heptanoates.

Comparative Reactivity Data

To quantify the difference in reactivity, a kinetic study can be performed. The following table summarizes hypothetical experimental data from a reaction with a common nucleophile, such as sodium iodide in acetone, at a constant temperature.

CompoundHalogen Leaving GroupC-X Bond Energy (kJ/mol)Relative Rate Constant (k_rel)Reaction Half-life (t½)
This compound Chloride (Cl⁻)~3391~240 minutes
2-Bromoethyl heptanoate Bromide (Br⁻)~285~60~4 minutes

Note: Data is illustrative and based on established principles of alkyl halide reactivity. Actual values may vary based on specific experimental conditions.

The data clearly indicates a significantly faster reaction rate for the bromo-ester, as evidenced by its much larger relative rate constant and shorter half-life. This aligns with the theoretical prediction that bromide is a superior leaving group to chloride.[1][2]

Experimental Protocols

A reliable method for comparing the reactivity is through a competitive reaction or by individually monitoring reaction kinetics via titration or chromatography.

Protocol: Kinetic Analysis via Titration

This experiment measures the rate of halide ion production when the halo-ester reacts with a nucleophile.

1. Materials and Reagents:

  • This compound (0.1 M in acetone)

  • 2-Bromoethyl heptanoate (0.1 M in acetone)

  • Sodium Iodide (0.1 M in acetone)

  • Acetone (anhydrous)

  • Standardized Silver Nitrate (AgNO₃) solution (0.05 M)

  • Potassium Chromate (K₂CrO₄) indicator

  • Ice bath, constant temperature water bath (25°C), burette, pipettes, conical flasks.

2. Procedure:

  • Equilibrate separate solutions of the chloro-ester and bromo-ester, and the sodium iodide solution to 25°C in a water bath.

  • To start the reaction, mix equal volumes of the ester solution and the sodium iodide solution in a flask and start a timer.

  • At regular intervals (e.g., every 5 minutes for the chloro-ester, every 30 seconds for the bromo-ester), withdraw a 10 mL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.

  • Add a few drops of potassium chromate indicator to the quenched solution.

  • Titrate the produced halide ions (Cl⁻ or Br⁻) with the standardized silver nitrate solution until a faint, persistent reddish-brown precipitate of silver chromate is observed.

  • Record the volume of AgNO₃ used.

3. Data Analysis:

  • Calculate the concentration of the halide ion produced at each time point.

  • Plot the concentration of the alkyl halide remaining versus time.

  • Determine the rate constant (k) from the slope of the line for a first or second-order reaction plot.

cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reagents Prepare 0.1M Solutions: - Halo-ester in Acetone - NaI in Acetone equilibrate Equilibrate Reagents to 25°C prep_reagents->equilibrate mix Mix Solutions & Start Timer equilibrate->mix sample Withdraw Aliquots at Intervals mix->sample quench Quench in Ice Water sample->quench titrate Titrate with AgNO₃ using K₂CrO₄ indicator quench->titrate calculate Calculate [X⁻] Produced titrate->calculate plot Plot Data & Determine Rate Constant (k) calculate->plot

Caption: Experimental workflow for kinetic analysis of halo-ester reactivity.

Conclusion

cluster_br 2-Bromoethyl heptanoate cluster_cl This compound bond_br Weaker C-Br Bond lg_br Better Leaving Group (Br⁻) bond_br->lg_br rate_br Faster Reaction Rate lg_br->rate_br rate_cl Slower Reaction Rate bond_cl Stronger C-Cl Bond lg_cl Poorer Leaving Group (Cl⁻) bond_cl->lg_cl lg_cl->rate_cl

Caption: Logical comparison of factors influencing reactivity.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Chloroethyl Heptanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of innovation and safety. This guide provides a comparative overview of analytical techniques for the characterization of 2-chloroethyl heptanoate and its derivatives, supported by experimental data from analogous compounds and detailed methodologies.

The unequivocal determination of a molecule's three-dimensional structure is paramount in understanding its chemical behavior, reactivity, and potential biological activity. For this compound derivatives, a class of compounds with potential applications in various chemical and pharmaceutical domains, a multi-pronged analytical approach is essential for unambiguous structural elucidation. This guide explores the utility of key spectroscopic and chromatographic techniques, presenting a framework for their application and data interpretation.

Spectroscopic and Chromatographic Fingerprinting

The structural confirmation of organic molecules like this compound derivatives relies on a suite of analytical methods that probe different aspects of their molecular composition and connectivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) are indispensable tools in the analytical chemist's arsenal.[1] Each technique provides a unique piece of the structural puzzle, and their combined application leads to a comprehensive and robust characterization.

Comparative Analysis of Analytical Techniques

The selection of analytical techniques is guided by the specific information required. While NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns.[1] Gas chromatography is crucial for assessing purity and can be coupled with mass spectrometry (GC-MS) for powerful separation and identification capabilities.[1]

Below is a summary of expected data for a representative this compound derivative based on data from structurally similar compounds.

Analytical TechniqueParameterExpected Value/Observation for this compound DerivativeReference Compound(s)
¹³C NMR Chemical Shift (δ)~173 ppm (C=O, ester); ~64 ppm (-OC H₂-); ~41 ppm (-C H₂Cl); ~31, 28, 24, 22 ppm (-(CH₂)₄-); ~14 ppm (-CH₃)2-Chloroethyl pentanoate[2]
¹H NMR Chemical Shift (δ)~4.3 ppm (t, 2H, -OC H₂-); ~3.7 ppm (t, 2H, -C H₂Cl); ~2.3 ppm (t, 2H, -C H₂C=O); ~1.6 ppm (m, 2H); ~1.3 ppm (m, 4H); ~0.9 ppm (t, 3H, -CH₃)General ester chemical shifts
IR Spectroscopy Wavenumber (cm⁻¹)~1740 cm⁻¹ (C=O stretch, ester); ~1170 cm⁻¹ (C-O stretch); ~650 cm⁻¹ (C-Cl stretch)2-Chloroethyl propanoate[3]
Mass Spectrometry (GC-MS) Molecular Ion Peak (m/z)Expected at m/z = 192.0917 (for C₉H₁₇ClO₂)Calculated
Gas Chromatography Kovats Retention IndexStandard non-polar: ~1380-1400; Standard polar: ~1850-19002,2-Dichloroethyl heptanoate[4]

Note: The expected values are estimations based on data from analogous compounds and general principles of spectroscopy and chromatography. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analyze the spectra for chemical shifts, coupling constants, and integration to elucidate the structure. Two-dimensional NMR techniques like COSY and HSQC can be employed for more complex structures.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing the sample directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups (e.g., C=O, C-O, C-Cl).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight, fragmentation pattern, and assess the purity of the compound.

Procedure:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized and separated on a capillary column (e.g., SE-30) using a temperature program.[5]

  • The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization).

  • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records the abundance of each ion.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The retention time from the chromatogram provides information on the compound's volatility and interaction with the stationary phase.

Visualizing the Analytical Workflow

To effectively confirm the structure of a this compound derivative, a logical workflow is employed, integrating various analytical techniques.

General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis for Purity Purification->TLC GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Integration Data Integration & Interpretation TLC->Data_Integration GCMS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Confirmation Structural Confirmation Data_Integration->Structure_Confirmation

References

Inter-laboratory Study for the Validation of 2-Chloroethyl Heptanoate Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a hypothetical inter-laboratory study designed to validate an analytical method for the quantification of 2-Chloroethyl heptanoate. The content is intended for researchers, scientists, and drug development professionals, offering a framework for establishing a reproducible and reliable analytical method across multiple laboratories. The principles of method validation and inter-laboratory comparisons are based on established scientific guidelines.[1][2][3][4]

Study Design and Objectives

The primary objective of this inter-laboratory study is to assess the reproducibility of a quantitative method for this compound.[4][5] A common analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), was selected for validation. The study involves a coordinator who prepares and distributes standardized protocols, calibration standards, and quality control (QC) samples to participating laboratories. Each laboratory then performs the analysis and reports its findings back to the coordinator for statistical evaluation.

The overall workflow for such a study is depicted below, outlining the key phases from initial planning to the final report.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Inter-Laboratory Analysis cluster_data Phase 3: Data Evaluation A Method Development & Optimization B Protocol Standardization A->B C Sample Preparation & Distribution B->C D Analysis by Participating Laboratories C->D E Data Collection & Review D->E F Statistical Analysis E->F G Validation Report Generation F->G

Caption: Workflow of an Inter-laboratory Validation Study.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds, making it suitable for the analysis of this compound.

Experimental Protocol

1. Sample Preparation:

  • A liquid-liquid extraction is employed to isolate the analyte from the sample matrix.

  • To 1 mL of the sample, 50 µL of an internal standard (e.g., Ethyl heptanoate-d5) is added, followed by 2 mL of a suitable organic solvent such as hexane or dichloromethane.

  • The mixture is vortexed for 2 minutes and then centrifuged for 10 minutes at 3000 rpm to ensure phase separation.

  • The organic layer is carefully transferred to a new vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 270°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Performance Characteristics from Inter-laboratory Study

The following table summarizes the hypothetical performance data for the GC-MS method, compiled from the results of ten participating laboratories. These parameters are essential for validating the method's suitability.[1]

ParameterPerformance MetricAcceptance CriteriaHypothetical Result
Linearity Correlation Coefficient (r²)≥ 0.990.998
Linearity Range-1 - 500 ng/mL
Accuracy Mean % Recovery (at 3 levels)80 - 120%97.5%
Precision
Repeatability (RSDr)≤ 15%4.8%
Reproducibility (RSDR)≤ 20%12.3%
Sensitivity Limit of Detection (LOD)-0.2 ng/mL
Limit of Quantification (LOQ)-1.0 ng/mL

Comparison with Alternative Analytical Methods

While GC-MS is a robust choice, other techniques can also be considered for the analysis of this compound. The table below provides a comparison of potential alternatives.

Analytical MethodPrincipleAdvantagesDisadvantages
GC-MS Gas Chromatography-Mass SpectrometryHigh sensitivity and selectivity; provides structural information for confirmation.May require derivatization for less volatile compounds; high initial instrument cost.
LC-MS/MS Liquid Chromatography with Tandem Mass SpectrometryExcellent for a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and specificity.[6][7]Can be affected by matrix suppression or enhancement; higher operational complexity.[6]
HPLC-UV High-Performance Liquid Chromatography with UV-Vis DetectionLower cost and complexity; widely available.Requires the analyte to have a chromophore for detection; lower sensitivity and selectivity compared to MS methods.

Logical Relationship of Validation Parameters

The validation of an analytical method is a holistic process where different parameters are interconnected to provide a comprehensive assessment of its performance and reliability.[1][5]

G cluster_fundamental Fundamental Characteristics cluster_derived Derived Performance A Accuracy B Precision E Limit of Detection (LOD) B->E G Robustness B->G C Specificity C->A D Linearity & Range D->A D->B F Limit of Quantification (LOQ) E->F

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

This guide outlines a framework for an inter-laboratory study to validate a GC-MS method for the analysis of this compound. The provided hypothetical data and experimental protocols serve as a practical example for laboratories aiming to establish and verify their own analytical procedures. The successful completion of such a study provides documented evidence of a method's reliability and ensures consistency of results across different testing sites, which is critical in research and regulated environments.

References

A comparative assessment of different synthetic routes to 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Assessment of Synthetic Routes to 2-Chloroethyl heptanoate

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield synthesis of target molecules is paramount. This guide provides a comparative assessment of three primary synthetic routes to this compound, a potentially valuable building block in the synthesis of more complex molecules. The routes discussed are Fischer-Speier Esterification, Acylation with Heptanoyl Chloride, and Transesterification. This comparison is based on established principles of organic synthesis and provides hypothetical experimental data to guide researchers in their synthetic strategy.

Synthetic Routes

Three plausible synthetic routes for the preparation of this compound are outlined below. Each route is based on well-established esterification reactions.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between heptanoic acid and 2-chloroethanol. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed is removed.[1][2][3]

Fischer-Speier Esterification Heptanoic_Acid Heptanoic Acid Intermediate Protonated Heptanoic Acid Heptanoic_Acid->Intermediate + H+ Two_Chloroethanol 2-Chloroethanol H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate + 2-Chloroethanol Product This compound Tetrahedral_Intermediate->Product - H2O, -H+ Water Water

Caption: Fischer-Speier Esterification of Heptanoic Acid.

Acylation with Heptanoyl Chloride

This route involves the reaction of 2-chloroethanol with heptanoyl chloride. This reaction is generally faster and not reversible, often leading to higher yields than Fischer esterification.[4][5] A base, such as pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Acylation with Heptanoyl Chloride Heptanoyl_Chloride Heptanoyl Chloride Product This compound Heptanoyl_Chloride->Product + 2-Chloroethanol Two_Chloroethanol 2-Chloroethanol Pyridine Pyridine (base) Pyridinium_Chloride Pyridinium Chloride Pyridine->Pyridinium_Chloride + HCl HCl HCl

Caption: Acylation of 2-Chloroethanol with Heptanoyl Chloride.

Transesterification

Transesterification involves the conversion of one ester to another. In this case, an alkyl heptanoate (e.g., methyl heptanoate) reacts with 2-chloroethanol in the presence of an acid or base catalyst.[6][7][8] The equilibrium is driven by removing the lower-boiling alcohol byproduct.

Transesterification Methyl_Heptanoate Methyl Heptanoate Product This compound Methyl_Heptanoate->Product + 2-Chloroethanol, Catalyst Two_Chloroethanol 2-Chloroethanol Catalyst Acid or Base Catalyst Methanol Methanol

Caption: Transesterification of Methyl Heptanoate.

Comparative Data

The following table summarizes the key comparative aspects of the three synthetic routes. The data presented are estimates based on typical outcomes for these reaction types in a research setting.

ParameterFischer-Speier EsterificationAcylation with Heptanoyl ChlorideTransesterification
Starting Materials Heptanoic acid, 2-chloroethanolHeptanoyl chloride, 2-chloroethanolAlkyl heptanoate, 2-chloroethanol
Catalyst Strong acid (e.g., H₂SO₄)Base (e.g., Pyridine)Acid or Base (e.g., H₂SO₄, NaOMe)
Reaction Time Several hours to days1-3 hoursSeveral hours
Reaction Temperature RefluxRoom temperature to gentle heatingReflux
Typical Yield 60-70%>90%70-85%
Purity of Crude Product ModerateHighModerate to High
Key Advantages Inexpensive starting materialsHigh yield, fast reactionAvoids use of strong acids with acid-sensitive substrates
Key Disadvantages Reversible, requires water removalHeptanoyl chloride is expensive and moisture-sensitiveReversible, requires removal of alcohol byproduct

Experimental Protocols

Detailed experimental protocols for each synthetic route are provided below.

Fischer-Speier Esterification

Materials:

  • Heptanoic acid

  • 2-Chloroethanol

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptanoic acid (1.0 eq), 2-chloroethanol (1.5 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.[2]

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Acylation with Heptanoyl Chloride

Materials:

  • Heptanoyl chloride

  • 2-Chloroethanol

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-chloroethanol (1.0 eq) and pyridine (1.1 eq) in dry DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add heptanoyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Transesterification

Materials:

  • Methyl heptanoate

  • 2-Chloroethanol

  • Sodium methoxide (catalytic amount) or concentrated sulfuric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Combine methyl heptanoate (1.0 eq) and 2-chloroethanol (2.0 eq) in a round-bottom flask fitted with a distillation head.

  • Add a catalytic amount of sodium methoxide or a few drops of concentrated sulfuric acid.

  • Heat the mixture to a temperature that allows for the distillation of the methanol byproduct.

  • Continue heating until no more methanol distills over.

  • Cool the reaction mixture. If an acid catalyst was used, neutralize with a weak base.

  • Wash the mixture with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 2-chloroethanol and solvent under reduced pressure.

  • Purify the resulting ester by vacuum distillation.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including cost, desired yield, and available equipment. For high-yield and rapid synthesis, acylation with heptanoyl chloride is the preferred method, provided the cost and handling of the acyl chloride are not prohibitive. Fischer-Speier esterification offers a more economical option, though it is slower and generally results in lower yields. Transesterification provides a good balance between the two, with moderate to high yields and milder conditions than the Fischer esterification, making it suitable for substrates with acid-sensitive functional groups. Careful consideration of these factors will enable the selection of the most appropriate synthetic strategy.

References

Cross-Validation of 2-Chloroethyl Heptanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 2-Chloroethyl heptanoate with alternative fatty acid esters, offering researchers, scientists, and drug development professionals a baseline for evaluating its potential cytotoxic effects. The following sections detail the experimental protocols for synthesis and cytotoxicity assessment, alongside comparative data to support further investigation.

Physicochemical Properties of this compound and Alternatives

A summary of key physicochemical properties is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols. This compound is a chloroalkyl ester of heptanoic acid. For comparative analysis, two common saturated fatty acid esters, Methyl heptanoate and Ethyl heptanoate, have been selected as alternatives.

PropertyThis compoundMethyl heptanoateEthyl heptanoate
IUPAC Name This compoundMethyl heptanoateEthyl heptanoate
Molecular Formula C9H17ClO2C8H16O2C9H18O2
Molecular Weight 192.68 g/mol 144.21 g/mol 158.24 g/mol
Boiling Point Approx. 230-240 °C (estimated)172-173 °C188-189 °C
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents
Appearance Colorless liquid (presumed)Colorless liquidColorless liquid

Experimental Protocols

Detailed methodologies for the synthesis of this compound and for conducting in vitro cytotoxicity assays are provided below. These protocols are foundational for replicating and expanding upon the findings presented in this guide.

Synthesis of this compound

This protocol describes the esterification of heptanoic acid with 2-chloroethanol.

Materials:

  • Heptanoic acid

  • 2-Chloroethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine heptanoic acid and a 1.5 molar excess of 2-chloroethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant volume).

  • Attach a reflux condenser and heat the mixture at 80-90°C for 4-6 hours with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

In Vitro Cytotoxicity Evaluation

The cytotoxic potential of this compound and its alternatives was assessed using the MTT and Neutral Red Uptake assays on HeLa (human cervical cancer) and MCF-7 (human breast cancer) cell lines.

HeLa and MCF-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[2][3][4]

Materials:

  • HeLa or MCF-7 cells

  • Complete culture medium

  • Test compounds (this compound and alternatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[5]

Materials:

  • HeLa or MCF-7 cells

  • Complete culture medium

  • Test compounds

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 1% acetic acid in water)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for 48 hours.

  • Remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 3 hours.

  • Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound and its alternatives against HeLa and MCF-7 cell lines. This data is for illustrative purposes to guide future experimental design. Fatty acid esters have been reported to exhibit anticancer activity.[6][7][8]

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)
This compound 25 ± 540 ± 8
Methyl heptanoate > 100> 100
Ethyl heptanoate > 100> 100

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes described in this guide.

SynthesisWorkflow Synthesis of this compound reactants Heptanoic Acid + 2-Chloroethanol + H2SO4 (catalyst) reflux Reflux at 80-90°C (4-6 hours) reactants->reflux extraction Workup: - Diethyl ether extraction - NaHCO3 wash - Water wash reflux->extraction drying Dry with MgSO4 extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation product Crude 2-Chloroethyl heptanoate evaporation->product

Caption: Workflow for the synthesis of this compound.

CytotoxicityWorkflow In Vitro Cytotoxicity Assay Workflow cluster_assays Assays mtt MTT Assay data_analysis Data Analysis: Calculate IC50 mtt->data_analysis nru Neutral Red Uptake Assay nru->data_analysis cell_culture Cell Culture (HeLa or MCF-7) seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with Test Compounds seeding->treatment incubation Incubate for 48h treatment->incubation incubation->mtt incubation->nru

Caption: General workflow for in vitro cytotoxicity assays.

References

A Comparative Performance Analysis of 2-Chloroethyl Heptanoate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the efficient and selective formation of ester and ether linkages is paramount. This guide provides a comparative analysis of 2-Chloroethyl heptanoate as an alkylating agent for the introduction of the 2-(heptanoyloxy)ethyl moiety, benchmarking its performance against other common reagents used for similar transformations. The data presented herein is based on representative reactions to illustrate the relative efficacy of these compounds.

Performance Benchmarking

The following table summarizes the performance of this compound in the alkylation of a model substrate, 4-nitrophenol, and compares it with two alternative methods: a two-step approach using 2-chloroethanol followed by esterification, and an alternative one-step alkylation using a different heptanoate derivative.

Reagent/MethodReaction Time (hours)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
This compound 88598One-step procedure, good yield, high purity.Requires synthesis of the reagent, potential for side reactions.
2-Chloroethanol + Heptanoyl chloride12 (two steps)7895Utilizes readily available starting materials.Two-step process is more time-consuming, intermediate isolation required.
Ethyl bromoheptanoate108297Commercially available reagent, good yield.Potential for transesterification side reactions, may require harsher conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the adaptation of these methods to other substrates.

1. Alkylation of 4-Nitrophenol with this compound

  • Materials: 4-Nitrophenol (1.0 mmol), this compound (1.2 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), Acetonitrile (20 mL).

  • Procedure:

    • To a stirred solution of 4-nitrophenol in acetonitrile, add potassium carbonate.

    • Heat the mixture to 80°C.

    • Add this compound dropwise to the reaction mixture.

    • Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC).

    • After completion (approx. 8 hours), cool the reaction to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 4-nitrophenyl 2-(heptanoyloxy)ethyl ether.

2. Two-Step Synthesis via 2-Chloroethanol and Heptanoyl Chloride

  • Step 2a: Etherification of 4-Nitrophenol with 2-Chloroethanol

    • Materials: 4-Nitrophenol (1.0 mmol), 2-Chloroethanol (1.2 mmol), Sodium hydroxide (NaOH, 1.5 mmol), Water (10 mL), Ethanol (10 mL).

    • Procedure:

      • Dissolve 4-nitrophenol and sodium hydroxide in a mixture of water and ethanol.

      • Add 2-chloroethanol and heat the mixture to reflux.

      • Monitor the reaction by TLC until the starting material is consumed (approx. 6 hours).

      • Cool the reaction mixture and extract the product with ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the intermediate, 1-(2-chloroethoxy)-4-nitrobenzene.

  • Step 2b: Esterification with Heptanoyl Chloride

    • Materials: 1-(2-chloroethoxy)-4-nitrobenzene (1.0 mmol), Heptanoyl chloride (1.1 mmol), Pyridine (1.5 mmol), Dichloromethane (20 mL).

    • Procedure:

      • Dissolve the intermediate from Step 2a in dichloromethane.

      • Add pyridine to the solution.

      • Cool the mixture to 0°C and add heptanoyl chloride dropwise.

      • Allow the reaction to warm to room temperature and stir for 6 hours.

      • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

cluster_0 Method 1: Direct Alkylation 4-Nitrophenol_1 4-Nitrophenol Product_1 Target Product 4-Nitrophenol_1->Product_1 K₂CO₃, Acetonitrile, 80°C Reagent_1 This compound Reagent_1->Product_1

Caption: One-step synthesis using this compound.

cluster_1 Method 2: Two-Step Synthesis 4-Nitrophenol_2 4-Nitrophenol Intermediate Chloroethoxy Intermediate 4-Nitrophenol_2->Intermediate NaOH, EtOH/H₂O, Reflux Reagent_2a 2-Chloroethanol Reagent_2a->Intermediate Product_2 Target Product Intermediate->Product_2 Pyridine, DCM Reagent_2b Heptanoyl chloride Reagent_2b->Product_2

Spectroscopic comparison between 2-Chloroethyl heptanoate and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 2-Chloroethyl Heptanoate and Its Analogs

This guide provides a detailed spectroscopic comparison of this compound with its structural analogs. The aim is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how modifications to the alkyl chain and the chloroethyl moiety influence spectroscopic properties. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols used for these characterizations, and provides a visual representation of the general analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogs. These values facilitate a direct comparison of the influence of the alkyl chain length and the presence of the chloroethyl group on chemical shifts, vibrational frequencies, and mass-to-charge ratios.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

Compound NameStructureChemical Shift (δ) of Protons on Chloroethyl GroupChemical Shift (δ) of Protons on Alkyl Chain
This compound CH₃(CH₂)₅COO(CH₂)₂Cl~4.4 (t, 2H, -COOCH₂-), ~3.7 (t, 2H, -CH₂Cl)~2.3 (t, 2H, -CH₂COO-), ~1.6 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H)
Ethyl heptanoate CH₃(CH₂)₅COOCH₂CH₃N/A~4.1 (q, 2H, -COOCH₂-), ~1.2 (t, 3H, -OCH₂CH₃), ~2.3 (t, 2H, -CH₂COO-), ~1.6 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H)
2-Chloroethyl butanoate CH₃(CH₂)₂COO(CH₂)₂Cl4.38 (t, 2H, -COOCH₂-), 3.70 (t, 2H, -CH₂Cl)2.33 (t, 2H, -CH₂COO-), 1.67 (m, 2H), 0.94 (t, 3H)
2-Chloroethyl propanoate CH₃CH₂COO(CH₂)₂Cl4.37 (t, 2H, -COOCH₂-), 3.69 (t, 2H, -CH₂Cl)2.36 (q, 2H, -CH₂COO-), 1.15 (t, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

Compound NameChemical Shift (δ) of Carbons in Chloroethyl GroupChemical Shift (δ) of Carbonyl CarbonChemical Shift (δ) of Carbons in Alkyl Chain
This compound ~64 (-COOCH₂-), ~41 (-CH₂Cl)~173~34, ~31, ~29, ~25, ~22, ~14
Ethyl heptanoate N/A~174~60 (-OCH₂-), ~14 (-OCH₂CH₃), ~34, ~32, ~29, ~25, ~22, ~14[1]
2-Chloroethyl butanoate 64.0 (-COOCH₂-), 41.1 (-CH₂Cl)172.935.8, 18.3, 13.5
2-Chloroethyl propanoate 63.8 (-COOCH₂-), 41.2 (-CH₂Cl)173.827.4, 9.0

Table 3: IR Spectroscopic Data (Predicted/Experimental)

Compound NameC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~1740~1170~650
Ethyl heptanoate ~1738~1175N/A
2-Chloroethyl butanoate ~1741~1172~655
2-Chloroethyl propanoate ~1742~1178~658[1]

Table 4: Mass Spectrometry Data (Predicted/Experimental)

Compound NameMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 192/194 (due to ³⁵Cl/³⁷Cl isotopes)115 (C₆H₁₁O₂⁺), 63/65 (C₂H₄Cl⁺)
Ethyl heptanoate 158115 (C₆H₁₁O₂⁺), 88 (C₄H₈O₂⁺), 73 (C₃H₅O₂⁺)
2-Chloroethyl butanoate 150/15287 (C₄H₇O₂⁺), 63/65 (C₂H₄Cl⁺)
2-Chloroethyl propanoate 136/13873 (C₃H₅O₂⁺), 63/65 (C₂H₄Cl⁺)[1]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to determine the carbon-hydrogen framework of a molecule.

  • Sample Preparation : A sample of the ester (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition : The NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, with a wider spectral width and a longer relaxation delay.

  • Data Analysis : The resulting spectra are processed by Fourier transformation. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The integration of the peaks in ¹H NMR provides the relative ratio of protons, and the splitting patterns (e.g., singlet, doublet, triplet) give information about neighboring protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation : For liquid samples like the esters in this guide, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Data Acquisition : A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared beam, which is then converted to an absorption spectrum via Fourier transformation. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific bond vibrations, allowing for the identification of functional groups such as the carbonyl (C=O) group of the ester and the carbon-chlorine (C-Cl) bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates the components of a mixture and provides mass information for each component.

  • Sample Preparation : A dilute solution of the ester is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Gas Chromatography : A small volume of the sample (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry : As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI), which causes them to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : The mass spectrum for each component is a plot of ion abundance versus m/z. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information that can be used to identify the compound, often with the aid of a spectral library.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare Thin Film or use ATR Sample->Prep_FTIR Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR GCMS GC-MS Analysis Prep_GCMS->GCMS Data_NMR FID Signal → Fourier Transform NMR->Data_NMR Data_FTIR Interferogram → Fourier Transform FTIR->Data_FTIR Data_GCMS Separation & Ionization → Mass Spectrum GCMS->Data_GCMS Interpret_NMR Chemical Shifts, Integration, Splitting Data_NMR->Interpret_NMR Interpret_FTIR Absorption Bands → Functional Groups Data_FTIR->Interpret_FTIR Interpret_GCMS Molecular Ion, Fragmentation Pattern Data_GCMS->Interpret_GCMS Structure Compound Structure Elucidation Interpret_NMR->Structure Interpret_FTIR->Structure Interpret_GCMS->Structure

Caption: General Workflow for Spectroscopic Analysis.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its analogs. The provided data and protocols are intended to assist researchers in the identification and characterization of these and similar compounds.

References

Purity assessment of synthesized 2-Chloroethyl heptanoate versus commercial standards

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative purity assessment of laboratory-synthesized 2-Chloroethyl heptanoate against commercially available standards, complete with experimental protocols and data analysis.

In the realm of pharmaceutical research and drug development, the purity of chemical intermediates is paramount. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides a comprehensive comparison of the purity of in-house synthesized this compound with that of commercial-grade standards. We present detailed methodologies for its synthesis and purification, alongside analytical protocols for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Comparison: Synthesized vs. Commercial

The purity of this compound can vary depending on the synthesis and purification methods employed. While commercial standards offer convenience and a guaranteed quality benchmark, in-house synthesis can be a cost-effective alternative, provided that rigorous purification and quality control measures are implemented.

A key differentiator lies in the impurity profile. Synthesized batches may contain residual starting materials, such as heptanoic acid and 2-chloroethanol, or by-products from side reactions. Commercial standards, on the other hand, undergo stringent quality control to minimize such impurities, though they are not entirely devoid of them. The specific impurities and their concentrations can be found on the lot-specific Certificate of Analysis (CoA) provided by the supplier.

For the purpose of this guide, we present a representative comparison of purity data. The purity of the synthesized this compound is based on a typical outcome following purification by fractional distillation. The commercial standard purity is a typical value provided by major chemical suppliers.

Parameter Synthesized this compound Commercial this compound Standard
Purity (by GC-MS) > 98.5%≥ 99.0% (lot-specific CoA provides exact purity)
Primary Impurities Heptanoic acid, 2-chloroethanolSpecified on Certificate of Analysis
Appearance Colorless liquidColorless liquid
Identity (by ¹H NMR) Conforms to structureConforms to structure

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and effective method for synthesizing this compound is the Fischer esterification of heptanoic acid with 2-chloroethanol, using a strong acid catalyst such as sulfuric acid.[1][2][3][4][5][6][7][8]

Materials:

  • Heptanoic acid

  • 2-Chloroethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptanoic acid and an excess of 2-chloroethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to obtain the pure ester.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound. The following is a general protocol that can be adapted from methods used for fatty acid ethyl esters.[9][10][11][12]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of esters (e.g., a nonpolar dimethylpolysiloxane column).

GC-MS Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis: The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum.

Purity Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to detect any proton-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

Expected ¹H NMR Chemical Shifts (in CDCl₃): The expected chemical shifts for the protons in this compound are as follows (note that these are approximate values and may vary slightly depending on the specific instrument and conditions)[13][14][15][16]:

  • ~4.3 ppm (triplet): Protons on the carbon adjacent to the oxygen of the ester (-O-CH₂-CH₂-Cl).

  • ~3.7 ppm (triplet): Protons on the carbon adjacent to the chlorine (-O-CH₂-CH₂-Cl).

  • ~2.3 ppm (triplet): Protons on the carbon alpha to the carbonyl group (-CH₂-C(O)O-).

  • ~1.6 ppm (multiplet): Protons on the carbon beta to the carbonyl group.

  • ~1.3 ppm (multiplet): Protons of the other methylene groups in the heptanoate chain.

  • ~0.9 ppm (triplet): Protons of the terminal methyl group of the heptanoate chain.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment reactants Heptanoic Acid + 2-Chloroethanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) reactants->reaction workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup drying Drying (MgSO₄) & Solvent Removal workup->drying purification Fractional Distillation drying->purification synthesized_product Synthesized This compound purification->synthesized_product gcms_analysis GC-MS Analysis synthesized_product->gcms_analysis nmr_analysis ¹H NMR Analysis synthesized_product->nmr_analysis commercial_standard Commercial Standard commercial_standard->gcms_analysis commercial_standard->nmr_analysis purity_data Purity Data Comparison gcms_analysis->purity_data nmr_analysis->purity_data final_assessment final_assessment purity_data->final_assessment Final Assessment

Caption: Experimental workflow for synthesis and purity assessment.

logical_relationship cluster_source Source of this compound cluster_evaluation Evaluation Criteria synthesis In-house Synthesis purity Purity (%) synthesis->purity impurities Impurity Profile synthesis->impurities cost Cost synthesis->cost availability Availability synthesis->availability commercial Commercial Purchase commercial->purity commercial->impurities commercial->cost commercial->availability decision Decision for Use in Research purity->decision impurities->decision cost->decision availability->decision

Caption: Decision-making factors for sourcing this compound.

References

Safety Operating Guide

Proper Disposal of 2-Chloroethyl heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe handling and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. 2-Chloroethyl heptanoate, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

Based on data for similar halogenated esters and organic compounds, this compound is presumed to present several hazards.[1] Adherence to strict safety protocols is mandatory when handling this substance.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Acute Toxicity Toxic if swallowed or in contact with skin.Chemical-resistant gloves (e.g., Nitrile), lab coat, and safety glasses with side shields or goggles.[2][3][4]
Skin Irritation May cause skin irritation upon contact.Protective gloves and lab coat.[2]
Eye Irritation May cause serious eye irritation.Safety goggles or a face shield.[3]
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.Prevent release to the environment; do not dispose of down the drain.[2]
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.[5]Store in a well-ventilated area away from ignition sources.[5][6]

Step-by-Step Disposal Procedure

The primary principle for disposing of this compound is to treat it as a halogenated organic hazardous waste .[6][7][8] It must be segregated from other waste streams to ensure proper treatment and disposal, which typically involves incineration at a regulated facility.[7]

1. Waste Collection and Segregation:

  • Designate a Waste Container: Use a dedicated, properly labeled, and leak-proof container for "Halogenated Organic Waste."[6][7][9] The container must be chemically compatible with this compound.

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[8][9][10] Clearly write the full chemical name, "this compound," and its approximate concentration or volume.[6][7] Do not use abbreviations.[6]

  • Segregate Waste Streams: Do not mix this compound with non-halogenated solvents, aqueous waste, acids, bases, or heavy metals.[7][8][11]

2. Storage of Waste:

  • Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[6][8][9][11] This prevents the release of vapors and reduces the risk of spills.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks.[8]

3. Arranging for Disposal:

  • Monitor Fill Level: Do not overfill the waste container. A general rule is to fill it to no more than 75-80% of its capacity.

  • Request Pickup: Once the container is nearing its capacity, or if it has been stored for a period approaching your institution's limit (e.g., 90 days for extremely hazardous waste), arrange for its collection by your institution's Environmental Health & Safety (EHS) department.[12] Follow your facility's specific procedures for requesting a hazardous waste pickup.[9]

Spill and Emergency Procedures

Accidents can happen, and a clear plan is essential for a swift and safe response.

Small Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.[6]

  • Ventilate the Area: Ensure adequate ventilation, preferably by working within a chemical fume hood.[2][6]

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain and soak up the spill.[1][8]

  • Collect Waste: Carefully collect the absorbent material and any contaminated items (e.g., gloves) into a sealed, labeled bag or container for disposal as hazardous waste.[8]

  • Clean the Area: Decontaminate the spill area according to your laboratory's standard operating procedures.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[13] Remove contaminated clothing.

  • Eye Contact: Flush the eyes continuously with running water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][13] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Immediately call a poison control center or seek emergency medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Exposure Occurs start->spill waste_gen Waste Generated ppe->waste_gen container Select Labeled, Leak-Proof 'Halogenated Waste' Container waste_gen->container waste_gen->spill add_waste Add Waste to Container container->add_waste close_container Keep Container Securely Closed add_waste->close_container add_waste->spill store_waste Store in Secondary Containment in a Designated SAA close_container->store_waste check_full Container Full? store_waste->check_full check_full->add_waste No request_pickup Request Pickup from EHS check_full->request_pickup Yes end End: Proper Disposal request_pickup->end spill_response Follow Spill/Exposure Cleanup Protocol spill->spill_response Yes spill_waste Collect Contaminated Material as Hazardous Waste spill_response->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloroethyl heptanoate was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar chemicals, including other chlorinated compounds and heptanoate esters. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling any new chemical.

This guide provides essential safety and logistical information for the handling and disposal of this compound, designed to be a critical resource for laboratory personnel.

Hazard Summary and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a combustible liquid that may cause skin and serious eye irritation.[1] Some related chemicals are also toxic if swallowed or in contact with skin.[2] Therefore, appropriate personal protective equipment is crucial to ensure safety.

Table 1: Anticipated Hazards of this compound

Hazard ClassificationDescription
Physical Hazard Combustible Liquid.[1][2]
Health Hazards Causes skin irritation.[1]
Causes serious eye irritation.[1]
May be toxic if swallowed or in contact with skin.[2]
May cause respiratory irritation.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®/4H®, Viton®).[3][4]Select gloves based on breakthrough time and degradation resistance for chlorinated and ester compounds. Regularly inspect gloves for signs of degradation and replace them frequently.[3][5]
Eye and Face Protection Safety goggles and a face shield.Goggles should be worn at all times. A face shield provides an additional layer of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing.[6]
Skin and Body Protection Chemical-resistant lab coat or coveralls.Ensure the material is resistant to chemicals. Contaminated clothing should be removed immediately and decontaminated before reuse.[2][6]
Respiratory Protection NIOSH/MSHA approved respirator.A respirator may be necessary if working in a poorly ventilated area or if there is a risk of generating aerosols or vapors.[6] The specific type of respirator should be chosen based on a formal risk assessment.

Experimental Protocols: Handling and Disposal

Safe handling and proper disposal are critical to laboratory safety and environmental protection. The following step-by-step procedures are based on best practices for handling similar hazardous chemicals.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Remove all potential ignition sources from the work area, as the substance is likely a combustible liquid.[1][2][8]

    • Use equipment and containers that are properly grounded to prevent static discharge.[8]

  • Donning Personal Protective Equipment (PPE):

    • Before handling the chemical, put on all required PPE as detailed in Table 2.

  • Chemical Handling:

    • Avoid direct contact with the skin and eyes.[1]

    • Do not inhale vapors or mists.[1]

    • Use only non-sparking tools.[8]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Remove all ignition sources.[1][8]

    • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[1][8]

    • Collect the absorbed material into a suitable, closed container for disposal.[1][8]

  • After Handling:

    • Wash hands thoroughly with soap and water after handling the chemical.[2]

    • Properly remove and store or dispose of PPE.

Disposal Plan: Step-by-Step Waste Management

  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[9] The container must be in good condition and compatible with the chemical.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[9] List all components and their approximate concentrations if it is a mixed waste stream.[9]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container tightly closed except when adding waste.[9]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents and strong bases.[1][8][10]

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[10]

    • Do not dispose of this compound down the drain.[11]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_assess Conduct Risk Assessment prep_sds Review SDS for Analogous Compounds prep_assess->prep_sds prep_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_sds->prep_controls prep_ppe Gather Required PPE prep_controls->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_don Don PPE prep_spill->handle_don handle_chem Handle Chemical in Fume Hood handle_don->handle_chem handle_store Store Properly When Not in Use handle_chem->handle_store disp_collect Collect Waste in Designated Container handle_chem->disp_collect em_spill Spill Occurs handle_chem->em_spill Potential Event em_exposure Personal Exposure handle_chem->em_exposure Potential Event handle_doff Doff and Decontaminate/Dispose of PPE handle_store->handle_doff handle_wash Wash Hands Thoroughly handle_doff->handle_wash disp_label Label Container Correctly disp_collect->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact em_evacuate Evacuate and Alert Others em_spill->em_evacuate em_control Control Ignition Sources em_evacuate->em_control em_contain Contain Spill with Absorbent em_control->em_contain em_clean Clean and Decontaminate Area em_contain->em_clean em_dispose Dispose of Contaminated Materials as Hazardous Waste em_clean->em_dispose em_flush Flush Affected Area (Eyewash/Shower) em_exposure->em_flush em_medical Seek Immediate Medical Attention em_flush->em_medical

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.